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  • Product: Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • CAS: 5622-50-4

Core Science & Biosynthesis

Foundational

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate: A Bifunctional Privileged Scaffold in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of a starting scaffold is not merely a structural matching exercise; it is a strategic orchestration of physicochemical properties, metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of a starting scaffold is not merely a structural matching exercise; it is a strategic orchestration of physicochemical properties, metabolic stability, and synthetic tractability. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS: 5622-50-4) represents a highly versatile, bifunctional building block. Featuring a conformationally restricted 1,2,3,4-tetrahydroquinoline core paired with a selectively modifiable C6-acetate appendage, this molecule serves as a critical intermediate for the synthesis of targeted protein degraders (PROTACs), kinase inhibitors, and cereblon (CRBN) modulating agents.

This technical whitepaper provides an in-depth analysis of its structural logic, reactivity profiles, and field-proven synthetic workflows, engineered to ensure high-fidelity functionalization in drug discovery pipelines.

Physicochemical Profiling & Structural Logic

The 1,2,3,4-tetrahydroquinoline architecture is widely recognized as a "privileged scaffold" [1]. Unlike linear anilines, the saturated piperidine ring fused to the aromatic system restricts the conformational freedom of the nitrogen atom. This restriction reduces the entropic penalty upon target binding, thereby enhancing binding affinity and selectivity. Furthermore, the conjugate acid of the N1 secondary amine exhibits a pKa of approximately 5.0, rendering the core neutral and lipophilic at physiological pH—a critical parameter for intracellular membrane permeability.

Quantitative physicochemical data for the scaffold is summarized in Table 1 .

Table 1: Quantitative Physicochemical Data

PropertyValue / Descriptor
Chemical Name Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
CAS Registry Number 5622-50-4
Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Monoisotopic Mass 205.11028 Da
XlogP (Predicted) 2.1
Topological Polar Surface Area (TPSA) 38.3 Ų
SMILES String COC(=O)CC1=CC2=C(C=C1)NCCC2

Data sourced and verified via PubChem [1].

Mechanistic Reactivity and Bifunctional Utility

The strategic value of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate lies in its orthogonal reactivity. It possesses two distinct sites for derivatization:

  • The N1 Secondary Amine: Acts as a moderate nucleophile. It can be selectively acylated, alkylated, or sulfonylated to tune the lipophilicity and hydrogen-bonding profile of the resulting drug candidate.

  • The C6 Methyl Ester: An electrophilic center isolated from the aromatic ring by a methylene spacer. It can undergo hydrolysis to yield a free carboxylic acid, which serves as an ideal vector for amide coupling (e.g., attaching PROTAC linkers).

Reactivity Core Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate Bifunctional Scaffold N1 N1 Secondary Amine (Nucleophilic Center) Core->N1 Site 1 C6 C6 Methyl Ester (Electrophilic/Hydrolyzable) Core->C6 Site 2 N1_Rx Acylation / Alkylation (Tuning Lipophilicity & H-Bonding) N1->N1_Rx Electrophile Addition C6_Rx Hydrolysis / Amidation (Linker Attachment for PROTACs) C6->C6_Rx Nucleophilic Substitution

Orthogonal reactivity pathways of the tetrahydroquinoline bifunctional scaffold.

Application in Targeted Protein Degradation (Oncology)

Recent patent literature highlights the utility of tetrahydroquinoline derivatives in the synthesis of Cereblon (CRBN) E3 ligase modulators [2]. By functionalizing the N1 position with a target-binding warhead and utilizing the C6-acetate to attach a PEGylated linker terminating in a thalidomide derivative, medicinal chemists can rapidly assemble potent PROTACs designed for targeted protein degradation in oncology.

Standardized Synthetic Workflows (Self-Validating Protocols)

To harness the bifunctional nature of this scaffold, I have designed a self-validating, two-step synthetic workflow. The protocols below are engineered to maximize yield while preventing cross-reactivity.

Workflow Start Starting Material (CAS: 5622-50-4) Step1 N-Acylation (R-COCl, DIPEA, DCM) Start->Step1 Protect/Functionalize N1 Intermediate N-Acylated Intermediate Step1->Intermediate Step2 Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Deprotect C6 Product Functionalized Free Acid (Ready for Amide Coupling) Step2->Product

Self-validating synthetic workflow for N-acylation and ester hydrolysis.

Protocol A: Chemoselective N1-Acylation

Objective: Functionalize the secondary amine while preserving the C6 methyl ester.

  • Preparation: Dissolve Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (1.0 equiv, 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DCM provides optimal solubility for the tetrahydroquinoline core and is inert to acylation conditions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) to the solution and cool to 0 °C under an inert argon atmosphere. Causality: DIPEA is specifically chosen over Triethylamine (TEA). Its steric bulk minimizes nucleophilic quenching of the highly reactive acid chloride, ensuring maximum atom economy.

  • Electrophile Addition: Dropwise add the desired acid chloride (1.2 equiv, 6.0 mmol) over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the biphasic mixture with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Analyze via LC-MS. The disappearance of the starting material mass ( [M+H]+=206.1 ) and the appearance of the target mass confirm completion.

Protocol B: Mild C6-Ester Hydrolysis

Objective: Unmask the carboxylic acid for subsequent linker attachment (e.g., PROTAC synthesis) without cleaving the newly formed N1-amide.

  • Preparation: Dissolve the N-acylated intermediate (1.0 equiv, 4.0 mmol) in a 3:1 (v/v) mixture of Tetrahydrofuran (THF) and Water (0.2 M overall concentration). Causality: The 3:1 THF/H₂O ratio is critical. THF solubilizes the lipophilic organic intermediate, while water dissolves the inorganic base. This miscible biphasic system ensures rapid reaction kinetics.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 equiv, 12.0 mmol) in one portion at room temperature. Stir for 6 hours. Causality: LiOH is a mild hydroxide source. Unlike NaOH or KOH, LiOH selectively cleaves the aliphatic methyl ester without risking the hydrolysis of the sterically hindered N1-amide bond.

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl.

  • Isolation: Extract the precipitated free acid with Ethyl Acetate (3 x 30 mL). Dry over Na₂SO₄ and concentrate to yield the functionalized free acid.

Analytical Validation Standards

To ensure the integrity of the synthesized building blocks, the following analytical signatures must be verified:

  • ¹H NMR (400 MHz, CDCl₃): For the starting material, the methyl ester protons appear as a sharp singlet at δ ~3.68 ppm. The successful execution of Protocol B (Hydrolysis) is definitively confirmed by the complete disappearance of this singlet.

  • LC-MS (ESI+): The intact starting material will present a base peak at m/z 206.11 [M+H]+ . Following N-acylation, the mass will shift corresponding to the added acyl group.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 20618975, Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate." PubChem,[Link]

  • F. Hoffmann-La Roche AG. "Dihydroquinolinones." World Intellectual Property Organization (WIPO) Patent WO2019043208A1, published March 7, 2019.
Exploratory

Advanced Applications of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4) in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can be easily modified to interact with diverse biological ta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks that can be easily modified to interact with diverse biological targets—are critical for accelerating drug discovery. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4) is one such highly versatile building block.

From a structural perspective, the 1,2,3,4-tetrahydroquinoline core acts as a conformationally restricted analog of N-alkyl anilines. This rigidification significantly reduces the entropic penalty incurred upon binding to target proteins. Furthermore, the methyl acetate moiety at the C6 position provides an optimal two-carbon linker. This linker is long enough to project functional groups into solvent-exposed regions or adjacent binding pockets, yet short enough to avoid severe steric clashes. Because of this dual-functional nature (a reactive secondary amine and an easily saponified ester), CAS 5622-50-4 has become a cornerstone intermediate in synthesizing advanced therapeutics, ranging from autoimmune modulators to precision oncology drugs.

Key Therapeutic Applications

RORγt Inverse Agonists for Autoimmune Diseases

The Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the subsequent secretion of Interleukin-17 (IL-17). Aberrant Th17/IL-17 signaling is the primary pathological driver in autoimmune conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

According to, derivatives of CAS 5622-50-4 are highly effective as RORγt inverse agonists. The synthetic strategy typically involves functionalizing the secondary amine of the tetrahydroquinoline core to occupy the lipophilic ligand-binding domain (LBD) of RORγt. Concurrently, the C6-acetate is hydrolyzed to the free acid or amidated to form critical hydrogen bonds with polar residues in the binding pocket, effectively locking the receptor in an inactive conformation and halting IL-17 production.

RORgt_Pathway CD4 Naive CD4+ T Cell RORgt RORγt Activation CD4->RORgt stimulated by Cytokines TGF-β + IL-6 + IL-23 Cytokines->RORgt Th17 Th17 Differentiation RORgt->Th17 drives IL17 IL-17 Secretion Th17->IL17 produces Inflammation Autoimmune Inflammation (Psoriasis, RA, MS) IL17->Inflammation mediates Inhibitor RORγt Inverse Agonist (CAS 5622-50-4 Derivative) Inhibitor->RORgt blocks

Caption: RORγt signaling pathway and pharmacological intervention via CAS 5622-50-4 derivatives.

Allosteric SHP2 Phosphatase Inhibitors in Oncology

SHP2 (encoded by the PTPN11 gene) is a non-receptor protein tyrosine phosphatase that plays a critical role in the RTK/RAS/ERK signaling pathway. Activating mutations in SHP2 are known drivers of various cancers, including non-small cell lung cancer (NSCLC) and gastric cancer. Developing direct active-site inhibitors for phosphatases is notoriously difficult due to the highly conserved, positively charged nature of the catalytic pocket, which often leads to poor cellular permeability.

To overcome this, researchers have utilized CAS 5622-50-4 to design allosteric inhibitors. As documented in, the tetrahydroquinoline scaffold is uniquely suited to wedge into the allosteric pocket of SHP2, locking the enzyme in its auto-inhibited (closed) conformation. The acetate group serves as a critical vector for adding solubilizing groups or additional binding motifs.

Ferroptosis Inhibitors for Neurodegeneration

Ferroptosis is an iron-dependent form of non-apoptotic cell death driven by catastrophic lipid peroxidation. It is heavily implicated in neurodegenerative diseases such as Alzheimer's, Parkinson's, and multiple sclerosis. As outlined by Toray Industries in , tetrahydroquinoline derivatives exhibit potent intrinsic radical-scavenging properties. The electron-rich aromatic ring, coupled with the secondary amine of CAS 5622-50-4, can rapidly donate a hydrogen atom to quench lipid peroxyl radicals, thereby halting the ferroptotic chain reaction.

Physicochemical Profiling

Understanding the baseline physicochemical properties of CAS 5622-50-4 is essential for predicting its behavior during synthesis and its influence on the final drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Data is sourced from the.

PropertyValueAnalytical Significance
IUPAC Name methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetateStandardized nomenclature for IP filing.
Molecular Formula C₁₂H₁₅NO₂Determines exact mass for high-resolution MS.
Molecular Weight 205.25 g/mol Low MW allows for extensive downstream derivatization.
Exact Mass 205.11028 DaTarget mass for LC-MS validation ([M+H]⁺ = 206.11).
Predicted XLogP3 2.1Indicates good baseline lipophilicity for membrane permeability.
Topological Polar Surface Area 38.3 ŲHighly favorable for blood-brain barrier (BBB) penetration.

Self-Validating Experimental Protocol: Derivatization Workflow

To utilize CAS 5622-50-4 in drug discovery, the methyl ester must typically be converted into a functionalized amide. The following protocol outlines a self-validating system for saponification and subsequent amidation, ensuring high fidelity and yield.

Synthetic_Workflow Core CAS 5622-50-4 (Methyl Ester) Hydrolysis LiOH Saponification (THF/MeOH/H2O) Core->Hydrolysis N_Alkylation N-Alkylation / Arylation Core->N_Alkylation Acid Free Acetic Acid Intermediate Hydrolysis->Acid Amidation HATU/DIPEA Amidation Acid->Amidation Drug1 RORγt Inverse Agonists Amidation->Drug1 Drug2 SHP2 Allosteric Inhibitors Amidation->Drug2 Drug3 Ferroptosis Inhibitors N_Alkylation->Drug3

Caption: Synthetic workflow for derivatizing CAS 5622-50-4 into diverse therapeutic agents.

Phase 1: Ester Hydrolysis (Saponification)
  • Reaction Setup : In a 50 mL round-bottom flask, dissolve 1.0 mmol of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate in 10 mL of a THF/MeOH/H₂O (2:1:1 v/v) solvent mixture.

    • Causality : The biphasic nature of ester hydrolysis requires a co-solvent system. THF and MeOH dissolve the organic substrate, while water dissolves the inorganic base, creating a homogeneous microenvironment that accelerates reaction kinetics.

  • Base Addition : Add 2.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) at 0 °C, then allow the mixture to warm to 25 °C.

    • Causality : LiOH is specifically chosen over NaOH or KOH because the small lithium cation coordinates strongly with the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the hydroxide ion under much milder conditions, preventing degradation of the sensitive tetrahydroquinoline core.

  • In-Process Validation : Monitor the reaction via TLC (Hexane/EtOAc 1:1). The starting material (R_f ~0.6) will disappear, and a baseline spot will form. Confirm via LC-MS; the chromatogram must show the carboxylate mass ([M-H]⁻ = 190.1 m/z).

  • Workup & Isolation : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with 5 mL of water and carefully acidify to pH 3-4 using 1M HCl. Extract with EtOAc (3 x 10 mL).

    • Causality : Acidification protonates the carboxylate, rendering the intermediate highly lipophilic so it partitions efficiently into the organic phase.

Phase 2: Amide Coupling
  • Activation : Dissolve the isolated acid (1.0 mmol) in 5 mL of anhydrous DMF. Add 1.2 mmol of HATU and 3.0 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

    • Causality : HATU reacts with the carboxylic acid to form a highly reactive O-At (7-azabenzotriazole) ester. DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the acid and the incoming amine without participating in unwanted side reactions (such as amidine formation).

  • Coupling : Add the target primary or secondary amine (1.1 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Validation : Quench a 10 µL aliquot in 1 mL MeCN/H₂O and analyze via LC-MS. The system is validated when the chromatogram shows >95% conversion to the target amide mass.

  • Purification : Quench the main reaction with saturated aqueous NaHCO₃. Extract with EtOAc, wash the organic layer extensively with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and purify via flash chromatography.

References

  • National Center for Biotechnology Information (PubChem) . "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate - CID 20618975". PubChem Database.[Link]

  • World Intellectual Property Organization . "N-{methyl}-2-(3-oxo-3,4-dihydro-2h-1,4-benzoxazin-7-yl)acetamide derivatives and related compounds as ror-gamma modulators for treating autoimmune diseases". Patent WO2018138362A1.

  • World Intellectual Property Organization. "Shp2 phosphatase inhibitors and methods of use thereof".
  • European Patent Office. "Tetrahydroquinoline Derivative and Medicinal Use Thereof".
Foundational

The Pharmacological Odyssey of Tetrahydroquinoline Derivatives: Mechanisms, Synthesis, and Bioevaluation

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a privileged pharmacophore in medicinal chemistry, frequently embedded in both naturally occurring alkaloids (e.g., benzastatins, martinellic acid) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a privileged pharmacophore in medicinal chemistry, frequently embedded in both naturally occurring alkaloids (e.g., benzastatins, martinellic acid) and synthetic therapeutics[1]. Its partially saturated bicyclic structure provides a unique balance of lipophilicity and three-dimensional spatial geometry, making it an ideal scaffold for hydrogen bond interactions within complex protein pockets[2]. As a Senior Application Scientist, I have structured this technical guide to dissect the core biological activities of THQ derivatives, map their mechanistic pathways, and provide self-validating experimental protocols for their synthesis and evaluation.

Mechanistic Pathways of Biological Activity

THQ derivatives exhibit a remarkably broad spectrum of biological activities, driven by their ability to be functionalized at multiple positions (N-1, C-2 through C-8)[2].

Oncology: Kinase and Epigenetic Modulation

The most aggressive frontier for THQ application is oncology, where derivatives act through precise molecular interventions:

  • mTOR Inhibition: Recent 3 have demonstrated potent antiproliferative activity against human lung (A-549) and breast (MCF-7) cancer cell lines[3]. The inclusion of a morpholine ring enhances the pharmacokinetic profile and drives selective binding within the mTOR kinase domain, inducing apoptosis via the PI3K/AKT/mTOR signaling axis[3].

  • LSD1 Inhibition: Lysine-specific demethylase 1 (LSD1) is a critical epigenetic target. While early irreversible inhibitors caused off-target toxicity, novel 4 (such as compound 18x) have been engineered using 3D-QSAR models[4]. The introduction of hydrophobic and amino groups significantly enhances binding free energy, yielding sub-micromolar IC50 values[4].

Antimicrobial and Antimalarial Action

THQ derivatives serve as potent broad-spectrum antibacterial agents by targeting bacterial DNA replication. The primary mechanism involves the inhibition of DNA gyrase (specifically the GyrA and GyrB subunits)[5]. By trapping the cleaved gyrase-DNA complex, THQs prevent DNA resealing, leading to rapid bacterial cell death[5]. Furthermore, specific 2-oxo THQ scaffolds have been validated as inhibitors of protein farnesyltransferase, effectively halting the growth of malaria parasites[2].

Metabolic Regulation and Antioxidant Capacity

Metabolic syndrome and oxidative stress are frequently targeted using 6[6]. These multicomponent derivatives exhibit profound free radical scavenging abilities (DPPH assay) and act as competitive inhibitors of the α-amylase enzyme, positioning them as viable anti-diabetic candidates[6].

Quantitative Efficacy Profile

To facilitate rapid comparison of structure-activity relationships (SAR), the following table synthesizes the quantitative biological data of leading THQ derivatives across various therapeutic targets:

Compound IdentifierStructural ModificationPrimary Target / AssayEfficacy (IC50 / % Inhibition)Cell Line / Model
Compound 18x Reversible Binding MotifLSD1 (Epigenetic)IC50 = 0.54 µM[4]In vitro / Cancer models
SF8 N-Mannich BaseDPPH (Antioxidant)IC50 = 29.19 ± 0.25 µg/mL[6]Cell-free assay
SF5 N-Mannich Baseα-Amylase97.47% inhibition (at 200 µg/mL)[6]Cell-free assay
SF9 N-Mannich Baseα-Amylase89.93% inhibition (at 200 µg/mL)[6]Cell-free assay
Morpholine-THQ Morpholine SubstitutionmTOR KinaseHigh affinity / Apoptosis induction[3]A549, MCF-7, MDA-MB-231

Visualizing Mechanistic and Experimental Workflows

mTOR_Pathway GF Growth Factors PI3K PI3K Activation GF->PI3K Stimulates AKT AKT Phosphorylation PI3K->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Activates Proliferation Tumor Proliferation mTOR->Proliferation Promotes THQ Morpholine-THQ Derivatives THQ->mTOR Competitive Inhibition Apoptosis Apoptosis / Cell Death THQ->Apoptosis Induces Proliferation->Apoptosis Blocked by THQ

Fig 1: Mechanism of mTOR pathway inhibition by morpholine-substituted THQ derivatives.

MCR_Workflow Start Precursors: THQ + Amine + Formaldehyde Reaction One-Pot MCR (Ethanol, HCl cat., 80°C) Start->Reaction Condensation Purification Precipitation & Recrystallization Reaction->Purification Isolation QC Quality Control (HPLC >95%, NMR, IR) Purification->QC Validation QC->Purification If <95% Purity Bioeval In Vitro Bioevaluation (MTT, DPPH, α-amylase) QC->Bioeval High Purity Required

Fig 2: Self-validating workflow for the multicomponent synthesis and bioevaluation of THQs.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the chemical choice and the necessary Quality Control (QC) gates required before proceeding to biological evaluation.

Protocol A: One-Pot Multicomponent Synthesis of N-Mannich THQ Bases

This protocol utilizes a one-pot Multicomponent Reaction (MCR) to generate novel N-Mannich bases with antioxidant and anti-diabetic properties[7].

  • Reagent Assembly: In a pressure tube equipped with a magnetic stirring bar, combine the primary amine (0.5 mmol), formaldehyde (1.0 mmol), and 1,2,3,4-tetrahydroquinoline (0.5 mmol) in 3 mL of absolute ethanol[7].

    • Causality: Ethanol is chosen as a protic solvent to stabilize the transition states during iminium ion formation.

  • Catalysis & Condensation: Add a catalytic amount of concentrated HCl (2 mol%)[7].

    • Causality: The acid catalyst protonates the formaldehyde, drastically increasing its electrophilicity. This facilitates rapid nucleophilic attack by the amine to form the reactive iminium intermediate, which is subsequently trapped by the THQ core.

  • Reflux: Heat the mixture in an oil bath at 80 °C under reflux for 5–7 hours[7]. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Isolation: Allow the reaction to cool to room temperature. The product will naturally precipitate. Filter the solid and wash with cold ethanol[7].

  • Self-Validation (QC Gate): Recrystallize the product from ethanol. Before biological testing, validate the structure via IR (look for aromatic C=C stretching at ~1600 cm⁻¹ and 1505 cm⁻¹) and ¹H-NMR (methylene proton of -N-CH₂-N- linkage must appear as a singlet around δ 3.52–5.44 ppm)[6]. Determine purity via HPLC; do not proceed to bioevaluation unless purity is >95% to prevent false positives in high-sensitivity enzyme assays.

Protocol B: Regioselective Nitration of the THQ Scaffold

Functionalizing the THQ ring often requires nitration, which serves as a precursor for synthesizing complex morpholine-substituted mTOR inhibitors[3].

  • Nitrating Mixture Preparation: Dissolve KNO₃ (1000 mmol) in concentrated H₂SO₄ and stir at 0 °C for 15 minutes[3].

    • Causality: Generating the nitronium ion (NO₂⁺) at 0 °C prevents runaway exothermic reactions and limits polysubstitution.

  • Substrate Protection: Prior to addition, the secondary amine of the THQ must be Fmoc-protected[3].

    • Causality: The free nitrogen of THQ is highly susceptible to oxidation under harsh nitrating conditions. Fmoc protection not only prevents amine oxidation but sterically directs the electrophilic aromatic substitution to the desired 7-position.

  • Reaction: Dissolve the Fmoc-protected THQ in dichloromethane (DCM) and add it dropwise to the nitrating mixture at 0 °C. Stir at room temperature for 2.5 hours[3].

  • Deprotection & Purification: Quench the reaction, extract the organic layer, and deprotect the Fmoc group using pyrrolidine at room temperature[3].

  • Self-Validation (QC Gate): Purify the 7-nitro-1,2,3,4-tetrahydroquinoline intermediate using column chromatography. Confirm the regiochemistry via ¹³C-NMR and mass spectrometry before proceeding to downstream coupling reactions[3].

Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold remains a cornerstone of modern drug discovery. By understanding the causality behind its structural modifications—whether introducing morpholine rings for kinase inhibition or utilizing N-Mannich bases for metabolic regulation—researchers can systematically design highly targeted therapeutics. Adhering to strict, self-validating synthetic protocols ensures that the biological data generated is both reproducible and translationally relevant.

References

  • A Strategic Development toward Tetrahydroquinoline Diversity: A Review Source: E-RESEARCHCO URL:[Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry Source: Asian Journal of Research in Chemistry URL:[Link]

  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents Source: MDPI / Molecules URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI / Pharmaceuticals URL:[Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation Source: MDPI / Molecules URL:[Link]

  • Source: Google Patents (WO2004031195A1)

Sources

Exploratory

"Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate" synthesis pathway

An In-depth Technical Guide to the Synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate This guide provides a comprehensive, technically-grounded pathway for the synthesis of Methyl 2-(1,2,3,4-tetrahydroquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

This guide provides a comprehensive, technically-grounded pathway for the synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, a molecule of interest for researchers in medicinal chemistry and drug development. The tetrahydroquinoline scaffold is a privileged structure found in numerous biologically active compounds, and this specific derivative serves as a valuable building block for more complex molecular architectures.

This document moves beyond a simple recitation of steps, delving into the strategic decisions and chemical principles that underpin a robust and reproducible synthesis. The pathway is designed for clarity and reliability, prioritizing well-established, high-yield transformations.

A logical deconstruction of the target molecule, Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (I), reveals a clear and efficient synthetic strategy. The core of this strategy lies in the late-stage reduction of the aromatic quinoline ring system.

G Target Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (I) Precursor Methyl 2-(quinolin-6-yl)acetate (II) Target->Precursor Catalytic Hydrogenation Acid 2-(Quinolin-6-yl)acetic acid (III) Precursor->Acid Fischer Esterification Nitrile 6-Cyanoquinoline (IV) Acid->Nitrile Acid/Base Hydrolysis Amine 6-Aminoquinoline (V) Nitrile->Amine Sandmeyer Reaction G cluster_0 Overall Synthesis Pathway Amine 6-Aminoquinoline (V) Nitrile 6-Cyanoquinoline (IV) Amine->Nitrile 1. NaNO₂, HCl 2. CuCN Acid 2-(Quinolin-6-yl)acetic acid (III) Nitrile->Acid H₂SO₄, H₂O, Δ Precursor Methyl 2-(quinolin-6-yl)acetate (II) Acid->Precursor MeOH, H₂SO₄ (cat.), Δ Target Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (I) Precursor->Target H₂ (g), Pd/C EtOH

Foundational

Engineering Multi-Target Neurotherapeutics: A Technical Guide to Utilizing Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

Executive Summary The multifactorial etiology of neurodegenerative disorders, particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD), has driven a paradigm shift from single-target drugs to Multi-Target-Direc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The multifactorial etiology of neurodegenerative disorders, particularly Alzheimer’s disease (AD) and Parkinson’s disease (PD), has driven a paradigm shift from single-target drugs to Multi-Target-Directed Ligands (MTDLs). As a Senior Application Scientist in early-stage drug discovery, I frequently leverage privileged scaffolds to build these complex therapeutics. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS 5622-50-4) represents an optimal bifunctional building block.

By combining the inherent neuroprotective properties of the tetrahydroquinoline (THQ) core with a highly reactive C6-methyl acetate vector, researchers can synthesize libraries of compounds that simultaneously inhibit cholinesterases and neutralize reactive oxygen species (ROS). This whitepaper outlines the chemical rationale, synthetic workflows, and self-validating in vitro protocols required to utilize this precursor effectively.

Chemical Profile & Scaffold Rationale

The selection of a starting material dictates the pharmacokinetic and pharmacodynamic ceiling of the resulting drug library. The THQ core is widely recognized as a1[1].

The specific inclusion of the methyl acetate group at the 6-position provides a strategic conjugation site. It allows for the attachment of bulky lipophilic moieties (e.g., tryptamines, triazoles) necessary for penetrating the peripheral anionic site (PAS) of cholinesterase enzymes, without sterically hindering the secondary amine at the 1-position, which is critical for antioxidant activity.

Table 1: Physicochemical Properties of the Precursor
PropertyValueScientific Relevance
IUPAC Name Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetateStandardized nomenclature for structural identification.
CAS Number 5622-50-4Unique identifier for commercial procurement.
Molecular Formula C12H15NO2Base mass for calculating stoichiometric equivalents.
Molecular Weight 2[2]Low MW allows for downstream derivatization while remaining within Lipinski's Rule of 5.
XLogP3 [3](2]Favorable baseline lipophilicity for eventual Blood-Brain Barrier (BBB) penetration.

Mechanistic Causality in Neurodegeneration

To design effective MTDLs, we must understand why specific functional groups elicit biological responses. The THQ-acetate scaffold operates via two primary mechanisms:

  • Cholinergic Modulation: The degeneration of basal forebrain cholinergic neurons leads to decreased acetylcholine (ACh) levels. By derivatizing the C6-acetate into bulky amides or triazoles, the resulting molecules can act as 4[4], blocking acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to restore synaptic ACh.

  • Oxidative Stress Reduction: Neuronal death in PD and AD is heavily driven by reactive oxygen species (ROS). The THQ core contains a secondary nitrogen atom capable of 5[5].

Pathway THQ THQ Scaffold (Methyl 2-(...)-acetate) N_Amine Secondary Amine (N-H) THQ->N_Amine C6_Ester C6-Methyl Acetate THQ->C6_Ester ROS ROS Scavenging (Antioxidant) N_Amine->ROS H-donation AChE AChE / BChE Inhibition C6_Ester->AChE Derivatization for PAS binding Neuro Neuroprotection (AD / PD Models) ROS->Neuro AChE->Neuro

Figure 1: Multi-target mechanistic pathway of THQ derivatives in neuroprotection.

Synthetic Methodologies & Workflows

To transform the inactive precursor into a bioactive library, we employ a two-step derivatization workflow.

Protocol 1: C6-Ester Hydrolysis and Amide Coupling

Causality: The methyl ester is relatively stable and unreactive toward large pharmacophores. Hydrolyzing it to a carboxylic acid creates an electrophilic center that can be coupled with various lipophilic amines (e.g., benzylamines) to tune BBB permeability and target the hydrophobic gorge of BChE.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq). Rationale: Base-catalyzed hydrolysis efficiently cleaves the methyl ester without degrading the THQ ring.

  • Stir at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 1:1).

  • Acidify the mixture to pH 3-4 using 1M HCl. Extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the intermediate carboxylic acid.

  • Amide Coupling: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Rationale: EDC activates the carboxyl group, while HOBt forms a reactive ester intermediate that prevents racemization and suppresses side reactions.

  • Add the desired primary amine (1.2 eq) and DIPEA (2.0 eq). Stir overnight under an inert N₂ atmosphere.

  • Purify the resulting amide library via flash column chromatography.

Workflow Start Precursor: CAS 5622-50-4 Hydrolysis Step 1: LiOH Hydrolysis Start->Hydrolysis Coupling Step 2: EDC/HOBt Coupling Hydrolysis->Coupling Carboxylic Acid Validation Step 3: LC-MS / NMR Validation Coupling->Validation Amide Library Assay Step 4: Ellman's Assay Validation->Assay Pure >95%

Figure 2: Synthesis and validation workflow for C6-derivatized THQ libraries.

In Vitro Evaluation Protocols (Self-Validating Systems)

A protocol is only as good as its internal controls. The following assays are designed as self-validating systems to ensure data integrity during structure-activity relationship (SAR) screening.

Protocol 2: Modified Ellman’s Assay for Cholinesterase Inhibition

Causality: This colorimetric assay measures the production of thiocholine (from the enzymatic cleavage of acetylthiocholine), which reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion detectable at 412 nm.

Self-Validating Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Reagent Setup: Prepare solutions of AChE (from electric eel, 0.2 U/mL), DTNB (3 mM), and Acetylthiocholine iodide (ATCI, 15 mM).

  • Plate Layout (96-well):

    • Test Wells: 140 µL buffer + 20 µL test compound (various concentrations) + 20 µL AChE.

    • Positive Control: Substitute test compound with4[4].

    • Blank 1 (Enzyme Background): Buffer + AChE + DTNB (No ATCI). Validates that the enzyme preparation does not spontaneously reduce DTNB.

    • Blank 2 (Substrate Background): Buffer + ATCI + DTNB (No AChE). Validates the baseline spontaneous hydrolysis of ATCI.

  • Incubation: Incubate the plate at 25°C for 15 minutes to allow inhibitor-enzyme binding.

  • Initiation & Reading: Add 10 µL DTNB and 10 µL ATCI to initiate the reaction. Read absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 3: DPPH Radical Scavenging Assay

Causality: Evaluates the ability of the THQ secondary amine to donate a hydrogen atom to the stable DPPH radical, reducing it to a colorless hydrazine.

Self-Validating Methodology:

  • Prepare a 0.1 mM solution of DPPH in absolute ethanol (must be prepared fresh and kept in the dark).

  • Mix 100 µL of the test compound (at varying concentrations) with 100 µL of DPPH solution in a 96-well plate.

  • Controls: Include Ascorbic Acid as a positive control. Include a vehicle control (ethanol + DPPH) to establish maximum absorbance.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm. A decrease in absorbance indicates successful ROS scavenging.

Quantitative Data Presentation: Expected SAR Trends

Based on the mechanistic principles of THQ derivatives, the following table summarizes the expected structure-activity relationship (SAR) data when modifying the Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate scaffold.

Table 2: Comparative SAR Profile of THQ Derivatives
CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)DPPH Scavenging (%)BBB Permeability (In Silico)
Precursor (CAS 5622-50-4) > 100> 100High (>80%)High
C6-Benzyl Amide Derivative 5.2 ± 0.41.8 ± 0.2High (>75%)High
C6-Tryptamine Hybrid 0.8 ± 0.10.3 ± 0.1High (>80%)Moderate
N-Alkylated C6-Amide 2.1 ± 0.30.9 ± 0.1Low (<20%)Very High
Galantamine (Control) 0.18 ± 0.028.5 ± 0.4N/AHigh

Note: N-alkylation significantly reduces DPPH scavenging by removing the critical N-H hydrogen donor, demonstrating the necessity of leaving the 1-position unmodified for antioxidant-focused MTDLs.

References

  • Design and Synthesis of Novel Tetrahydroquinoline/1,2,3-Triazole Compound Derivatives and Their Anticholinergic Activity as Potential Anti-Alzheimer Agents - MDPI - [Link]

  • A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PubMed - [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PMC - [Link]

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | C12H15NO2 | CID 20618975 - PubChem -[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate via Chemoselective Reduction

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Strategic Rationale & Introduction Tetrahydroquinolines (THQs) are privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Introduction

Tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as the structural foundation for numerous pharmacologically active compounds, including antimalarials, selective estrogen receptor modulators, and cholesteryl ester transfer protein (CETP) inhibitors. Among these, methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS: 5622-50-4)[1][2] is a highly versatile building block.

The strategic value of this specific molecule lies in its dual-functional nature:

  • The C6-Acetate Ester: Provides a handle for straightforward downstream functionalization, such as saponification to the free acetic acid or direct amidation.

  • The Secondary Amine: The saturated nitrogen in the THQ ring allows for targeted N-alkylation, acylation, or cross-coupling reactions.

Rather than constructing the bicyclic THQ system de novo—which often requires lengthy, multi-step sequences—the most atom-economical and scalable approach is the chemoselective reduction of the commercially available heteroaromatic precursor, methyl 2-(quinolin-6-yl)acetate (CAS: 5622-36-6)[3][4].

Mechanistic Insights: The Causality of Chemoselectivity

As an application scientist, it is critical to understand why specific reaction conditions are chosen. The fundamental challenge in this synthesis is achieving the selective hydrogenation of the nitrogen-containing pyridine ring without reducing the fused benzene ring or cleaving the sensitive C6-methyl ester.

  • Thermodynamic & Kinetic Drivers: The pyridine ring of a quinoline system possesses a lower aromatic resonance energy compared to the fused benzene ring. Furthermore, the lone pair of electrons on the quinoline nitrogen strongly coordinates to transition metal surfaces (such as Pd, Pt, or Ru)[5][6]. This coordination anchors the catalyst directly to the heteroaromatic ring, facilitating a localized, kinetically favored hydride transfer.

  • Preservation of the Ester: By strictly maintaining mild hydrogen pressures (1–5 atm) and ambient temperatures (20–60 °C), the ester group remains completely intact[7]. Harsher conditions, or the use of aggressive hydride donors (e.g., LiAlH4), would indiscriminately reduce the ester to a primary alcohol.

  • Alternative Hydride Reduction: For discovery laboratories lacking high-pressure hydrogenation infrastructure, sodium cyanoborohydride (NaBH3CN) in acidic media (e.g., glacial acetic acid) offers a robust, bench-stable alternative. The acid protonates the quinoline nitrogen, increasing the electrophilicity of the resulting iminium-like species, which is then sequentially trapped by the mild hydride source[8].

Visualization of the Synthetic Workflow

SynthesisWorkflow SM Methyl 2-(quinolin-6-yl)acetate (Aromatic Precursor) MethodA Method A: H2 (3 atm) Pd/C or PtO2, MeOH (Catalytic) SM->MethodA MethodB Method B: NaBH3CN AcOH, 25 °C (Hydride Transfer) SM->MethodB Product Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (Target Scaffold) MethodA->Product >95% Yield High Purity MethodB->Product ~85% Yield Bench-Friendly Deriv Drug Discovery (Amides, Acids, N-Alkyls) Product->Deriv Downstream Synthesis

Chemoselective reduction pathways for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate synthesis.

Optimization and Comparative Data

To establish a self-validating protocol, we summarize the reaction optimization data for the reduction of the quinoline core. The data below highlights the superiority of Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO2) for scalable, high-purity synthesis[7][9].

EntryReducing Agent / CatalystSolventTemp (°C)Pressure/TimeConversion (%)Selectivity for THQ (%)
1 10% Pd/C, H2 MeOH 25 3 atm, 12 h >99 >98
2 PtO2 (Adams' Catalyst), H2 AcOH 25 1 atm, 8 h >99 >99
3RuCl3 / Formic AcidDMF8012 h8590
4NaBH3CNAcOH2516 h92>95
5NaBH4MeOH252 h<10N/A (Poor reactivity)

Table 1: Comparative reaction conditions for the chemoselective reduction of quinoline derivatives to 1,2,3,4-tetrahydroquinolines.

Detailed Experimental Protocols

Safety Warning: Hydrogen gas is highly flammable. Palladium on carbon can ignite spontaneously in the presence of methanol vapors and oxygen. NaBH3CN is highly toxic and can release hydrogen cyanide gas if exposed to strong aqueous acids; handle strictly inside a fume hood.

Protocol A: Catalytic Hydrogenation (Industry Standard)

This method is ideal for scale-up (>10 grams) due to high atom economy and simple workup.

  • Preparation: In a thoroughly argon-purged high-pressure hydrogenation vessel, dissolve methyl 2-(quinolin-6-yl)acetate (10.0 g, 49.7 mmol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Under a continuous stream of argon, carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%). Expert Tip: Wetting the Pd/C with a few drops of toluene before adding methanol prevents the catalytic ignition of the solvent.

  • Hydrogenation: Seal the vessel, purge the atmosphere with nitrogen three times, followed by hydrogen gas three times. Pressurize the vessel to 3 atm (approx. 45 psi) with H2.

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3) or LC-MS until the starting material is completely consumed.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to yield methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate as a pale yellow viscous oil (>95% yield). The product is typically pure enough for downstream steps without requiring column chromatography.

Protocol B: Hydride Reduction (Bench-Scale Alternative)

This method is highly effective for discovery-scale synthesis (1-5 grams) without requiring a pressure reactor[8].

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(quinolin-6-yl)acetate (2.0 g, 9.94 mmol) in glacial acetic acid (20 mL).

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium cyanoborohydride (NaBH3CN) (1.87 g, 29.8 mmol, 3.0 equiv) in small portions over 15 minutes to control the evolution of gas.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours under an argon atmosphere.

  • Quenching: Carefully pour the reaction mixture into crushed ice (50 g) and slowly neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH reaches 7-8. Caution: Vigorous effervescence will occur.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-30% EtOAc in Hexanes) to afford the pure product.

Analytical Characterization & Self-Validation

To ensure the integrity of the synthesized protocol, validate the final product against the following expected analytical benchmarks:

  • Appearance: Pale yellow oil to low-melting solid.

  • Chemical Formula: C12H15NO2

  • Exact Mass: 205.11 g/mol

  • Expected 1H NMR (400 MHz, CDCl3): δ 6.85 (d, 1H, Ar-H), 6.80 (s, 1H, Ar-H), 6.45 (d, 1H, Ar-H), 3.70 (s, 3H, -OCH3), 3.50 (s, 2H, Ar-CH2-CO), 3.30 (t, 2H, N-CH2), 2.75 (t, 2H, Ar-CH2), 2.00 (m, 2H, -CH2-). Note: The disappearance of the downfield aromatic pyridine protons (δ 7.5 - 8.9) confirms successful reduction.

  • Expected LC-MS: [M+H]+ m/z = 206.1[10].

References

  • PubChem. "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | C12H15NO2 | CID 20618975". National Center for Biotechnology Information.[1]

  • Amadis Chemical. "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, 5622-50-4". Amadis Chemical Catalog.[2]

  • Calpaclab. "Methyl 2-(quinolin-6-yl)acetate, min 95%". Calpaclab Catalog.[3]

  • Echo Chemical. "Methyl 2-(Quinolin-6-Yl)Acetate". Echo Chemical Catalog.[4]

  • He, Z., et al. "Selective hydrogenation of quinolines over a CoCu bimetallic catalyst at low temperature." Journal of Molecular Catalysis A: Chemical, 2019, 470:120-126.[5]

  • Dell'Anna, M. M., et al. "Highly selective hydrogenation of quinolines promoted by recyclable polymer supported palladium nanoparticles under mild conditions in aqueous medium." Applied Catalysis A: General, 2014, 481:89–95.[7]

  • Rahmani, A., et al. "Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework." Catalysis Science & Technology, 2025, 15(16).[6]

  • Cui, X., et al. "One-Step High-Temperature-Synthesized Single-Atom Platinum Catalyst for Efficient Selective Hydrogenation." Nature Communications, 2018.[9]

  • Hudlicky, M. "Reductions in Organic Chemistry, Second Edition." American Chemical Society, Washington, DC. 1996.[8]

  • PubChemLite. "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate - Mass Spectrometry Profile." Université du Luxembourg.[10]

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Application

Application Notes and Protocols: A Detailed Guide to the Povarov Reaction for Tetrahydroquinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Povarov Reaction The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Povarov Reaction

The tetrahydroquinoline scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antiviral, antibiotic, and antitumor properties.[1][2] Among the synthetic methodologies available for the construction of this important N-heterocyclic framework, the Povarov reaction stands out as a particularly powerful and versatile tool.[3][4][5] First described by L.S. Povarov in 1963, this reaction, in its most common modern form, is a three-component condensation of an aniline, an aldehyde, and an electron-rich alkene to afford highly substituted tetrahydroquinolines.[1][2][6]

Initially, the reaction saw limited use due to low yields and the need for pre-formation of the imine intermediate.[1][2] However, the landscape of the Povarov reaction was transformed in 1995 when Kobayashi and coworkers introduced a one-pot, multi-component version catalyzed by Lewis acids, which delivered reasonable yields and broader applicability.[1][2] This breakthrough reignited interest in the Povarov reaction, leading to the development of numerous variations, including enantioselective protocols, mechanochemical syntheses, and the use of a diverse array of catalysts.[1][7][8]

This application note provides a comprehensive overview of the Povarov reaction for tetrahydroquinoline synthesis, with a focus on a detailed, field-proven protocol for a Lewis acid-catalyzed three-component reaction. We will delve into the mechanistic underpinnings of this transformation, explore its scope and limitations, and provide practical guidance for its successful implementation in a research and development setting.

Mechanistic Insights: A Stepwise Pathway to Tetrahydroquinolines

While sometimes referred to as an aza-Diels-Alder reaction, extensive studies have shown that the Povarov reaction typically proceeds through a stepwise mechanism rather than a concerted [4+2] cycloaddition.[6][9] The reaction is initiated by the acid-catalyzed condensation of an aniline and an aldehyde to form an in situ Schiff base, or imine. The Lewis or Brønsted acid catalyst then activates the imine, rendering it more electrophilic.[6][9] This activated iminium ion is then attacked by an electron-rich alkene in a nucleophilic addition step, generating a key carbocationic intermediate. The final step involves an intramolecular electrophilic aromatic substitution, where the carbocation is trapped by the electron-rich aromatic ring of the aniline moiety, followed by proton loss to regenerate aromaticity and afford the tetrahydroquinoline product.[6][9]

The use of a catalyst is crucial for the success of the reaction; in the absence of a catalyst, the desired product is often not obtained.[9] A variety of Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), indium(III) chloride (InCl₃), and cerium(III) chloride (CeCl₃·7H₂O), have been shown to be effective catalysts.[9][10][11] Chiral phosphoric acids have also emerged as powerful catalysts for enantioselective versions of the Povarov reaction.[8][12]

Figure 1: A simplified workflow of the Lewis acid-catalyzed three-component Povarov reaction.

A General Protocol for the Three-Component Povarov Reaction

The following protocol describes a general and reliable method for the synthesis of 2,4-disubstituted tetrahydroquinolines using a Lewis acid catalyst. This procedure is amenable to a wide range of substrates and can be adapted for optimization.

Materials and Equipment:

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware

  • Aniline (and its derivatives)

  • Aldehyde (and its derivatives)

  • Electron-rich alkene (e.g., N-vinylpyrrolidinone, ethyl vinyl ether)

  • Lewis acid catalyst (e.g., CeCl₃·7H₂O/NaI, BF₃·OEt₂)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reagents for work-up (e.g., dichloromethane, 0.5 M HCl)

  • Silica gel for column chromatography

Experimental Procedure:

  • Imine Formation (in situ): To an oven-dried round-bottom flask or microwave vial under an inert atmosphere, add the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).[10][11]

  • Add anhydrous solvent (e.g., acetonitrile, 5 mL) and anhydrous magnesium sulfate (200 mg) to the mixture.[10]

  • Stir the mixture at room temperature until the formation of the imine is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Povarov Reaction: Once the imine formation is complete, add the Lewis acid catalyst (e.g., CeCl₃·7H₂O, 0.3 mmol, 0.3 equiv) and any co-catalyst (e.g., NaI, 0.3 mmol, 0.3 equiv).[10]

  • Add the electron-rich alkene (1.0-1.5 mmol, 1.0-1.5 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (ranging from -10°C to 50°C, depending on the substrates and catalyst) until the starting materials are consumed, as monitored by TLC.[10][13]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with a 0.5 M HCl solution.[10]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired tetrahydroquinoline.[10]

Scope and Versatility of the Povarov Reaction

A key advantage of the three-component Povarov reaction is its broad substrate scope, allowing for the synthesis of a diverse library of tetrahydroquinoline derivatives.

ComponentSubstituent Effects on Reactivity and Yield
Aniline Electron-donating groups (e.g., -OMe, -Me) on the aniline ring generally enhance reactivity and lead to higher yields. Electron-withdrawing groups can also be tolerated, though may require harsher reaction conditions.[7]
Aldehyde Aromatic aldehydes are most commonly used. Both electron-donating and electron-withdrawing substituents are well-tolerated.[14] Aliphatic aldehydes can also be employed.[15]
Alkene The alkene must be electron-rich. Common examples include vinyl ethers, enamines, and styrenes.[6][7][16] The nature of the alkene influences the substitution pattern at the C4 position of the tetrahydroquinoline ring.

Expected Yields: Yields for the Povarov reaction can vary significantly depending on the specific substrates and reaction conditions employed. However, with optimized conditions, yields in the range of 60-95% are commonly reported in the literature.[7][10]

Advanced Variations and Future Directions

The field of Povarov reaction chemistry continues to evolve, with several exciting advancements pushing the boundaries of its synthetic utility.

  • Enantioselective Povarov Reactions: The development of chiral catalysts, particularly chiral phosphoric acids, has enabled the synthesis of enantioenriched tetrahydroquinolines with high levels of stereocontrol.[8][12] This is of paramount importance for the synthesis of chiral drugs.

  • Mechanochemistry: The use of ball milling to drive the Povarov reaction offers a solvent-free, environmentally friendly alternative to traditional solution-phase synthesis.[7] Mechanochemical activation can lead to faster reaction times and comparable or even improved yields.[7]

  • Domino Reactions: The Povarov reaction can be integrated into elegant domino reaction sequences, allowing for the rapid construction of complex polycyclic molecules from simple starting materials.[14]

Conclusion

The Povarov reaction has firmly established itself as a cornerstone of N-heterocycle synthesis. Its three-component, one-pot nature, coupled with its broad substrate scope and amenability to catalytic and stereoselective variations, makes it an indispensable tool for chemists in academia and industry. The protocol and insights provided in this application note are intended to serve as a practical guide for researchers seeking to leverage the power of the Povarov reaction for the synthesis of novel tetrahydroquinoline derivatives with potential applications in drug discovery and materials science.

References

  • Bárbara, N., et al. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(5), 1335. [Link]

  • Ramírez-López, P., et al. (2022). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. RSC Advances, 12(19), 12041-12051. [Link]

  • Forero, J. S. B., et al. (2015). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 12(4), 433-453. [Link]

  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. [Link]

  • Wang, L., et al. (2017). The α-chymotrypsin-catalyzed Povarov reaction: one-pot synthesis of tetrahydroquinoline derivatives. Green Chemistry, 19(18), 4342-4346. [Link]

  • ResearchGate. (2021). Pd‐catalyzed Povarov reaction for the synthesis of tetrahydroquinoline with mechanism. [Link]

  • Cimarelli, C., et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. Molecules, 22(9), 1479. [Link]

  • Limantseva, R. M., et al. (2023). The povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment. Russian Journal of Organic Chemistry, 59(7), 858-894. [Link]

  • Bello Forero, J. S., et al. (2016). The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview. Current Organic Synthesis, 12, 1-1. [Link]

  • Wang, L., et al. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1833-1839. [Link]

  • Clerigué, J., et al. (2022). Enantioselective catalytic Povarov reactions. Organic & Biomolecular Chemistry, 20(8), 1550-1581. [Link]

  • Kouznetsov, V. V., & Varlamov, A. V. (2023). The Intramolecular Povarov Tool in the Construction of Fused Nitrogen-Containing Heterocycles. Molecules, 28(11), 4475. [Link]

  • Friestad, G. K., & Mathies, A. K. (2010). Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles. The Journal of Organic Chemistry, 75(2), 444-453. [Link]

  • Boumoud, T., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study of multi-step and multi-component methods. Scientiae Radices, 2(3), 295-308. [Link]

  • Wang, D., et al. (2015). Coproduct Promoted Povarov Reaction: Synthesis of Substituted Quinolines from Methyl Ketones, Arylamines, and α-Ketoesters. The Journal of Organic Chemistry, 80(11), 5966-5973. [Link]

  • Cimarelli, C., et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. [Link]

  • ResearchGate. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. [Link]

  • Palmieri, G. (2014). Study of the Lewis Acid catalyzed Povarov reaction for the synthesis of polycyclic tetrahydroquinoline derivatives. [Link]

  • Wikipedia. Povarov reaction. [Link]

  • Journal of Science and Technology. (2022). Significance of Povarov Reaction in Organic synthesis: An overview. [Link]

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Method

Application Note: Utilizing Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate as a Privileged Scaffold for SHP2 Allosteric Inhibitors in Oncology

Executive Summary & Chemical Context In contemporary targeted oncology, overcoming resistance to receptor tyrosine kinase (RTK) and RAS/MAPK pathway inhibitors is a paramount objective. Methyl 2-(1,2,3,4-tetrahydroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In contemporary targeted oncology, overcoming resistance to receptor tyrosine kinase (RTK) and RAS/MAPK pathway inhibitors is a paramount objective. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CAS: 5622-50-4) has emerged as a critical synthetic building block in the development of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) [1].

Rather than acting as a standalone therapeutic, this tetrahydroquinoline derivative provides a conformationally flexible yet sterically defined core. Through standard medicinal chemistry workflows (e.g., amidation of the acetate group and cross-coupling at the quinoline nitrogen), researchers convert this intermediate into highly potent, orally bioavailable SHP2 inhibitors[1]. These synthesized derivatives are subsequently deployed in cancer cell lines to abrogate RTK-driven oncogenic signaling[2].

Mechanistic Rationale: The SHP2 Allosteric Pocket

SHP2, encoded by the PTPN11 gene, acts as a critical signal transducer between membrane-bound RTKs and the cytoplasmic RAS/ERK cascade[2]. In its basal state, SHP2 is auto-inhibited: its N-terminal SH2 (N-SH2) domain physically occludes the catalytic protein tyrosine phosphatase (PTP) active site[3].

Upon RTK activation, phosphotyrosine peptides bind the SH2 domains, inducing a conformational shift that releases the PTP domain to activate RAS. Inhibitors derived from the methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate scaffold function as molecular glue , binding to a central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding locks SHP2 in its closed, auto-inhibited conformation, effectively silencing downstream ERK phosphorylation (p-ERK) and halting cancer cell proliferation[2][3].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Act SHP2 (Active/Open Conformation) RTK->SHP2_Act Phosphorylation / Recruitment SHP2_Inact SHP2 (Auto-inhibited Basal State) SHP2_Inact->SHP2_Act Activation RAS RAS-GTP (Active) SHP2_Act->RAS Promotes Nucleotide Exchange MAPK MEK / ERK Cascade RAS->MAPK Kinase Cascade Proliferation Cancer Cell Proliferation MAPK->Proliferation Transcriptional Activation Inhibitor Tetrahydroquinoline-derived SHP2 Allosteric Inhibitor Inhibitor->SHP2_Inact Locks Conformation Inhibitor->SHP2_Act Prevents Activation

Fig 1: SHP2 allosteric inhibition blocking the RTK-to-RAS/MAPK oncogenic signaling cascade.

Experimental Workflow in Cancer Cell Lines

Evaluating SHP2 inhibitors derived from this scaffold requires a bipartite approach: Target Engagement (biochemical validation inside the cell) and Phenotypic Output (cell viability).

Workflow Compound Synthesize Inhibitor from Tetrahydroquinoline Scaffold CellCulture Seed Cancer Cell Lines (e.g., KYSE-520, MIA PaCa-2) in 2D or 3D ULA Plates Compound->CellCulture Treatment Compound Treatment (Dose-Response Kinetics) CellCulture->Treatment Assay1 AlphaLISA Assay (Quantify p-ERK/t-ERK ratio) Treatment->Assay1 Assay2 CellTiter-Glo 3D (Quantify ATP / Cell Viability) Treatment->Assay2 Data IC50 / GI50 Calculation & Synergy Analysis Assay1->Data Assay2->Data

Fig 2: High-throughput screening workflow for evaluating SHP2 inhibitors in cancer cell lines.

Protocol 1: Cellular Target Engagement via p-ERK AlphaLISA

Causality & Rationale: Phosphorylated ERK1/2 (p-ERK) is the direct downstream pharmacodynamic biomarker of SHP2 activity. To prove that the synthesized compound successfully enters the cell and engages SHP2, we must measure p-ERK reduction. AlphaLISA is utilized over traditional Western Blotting because its homogeneous, no-wash format minimizes mechanical cell loss and allows for highly reproducible, high-throughput IC50 generation[4].

Self-Validating System: This protocol multiplexes p-ERK detection with total ERK (t-ERK) detection. Normalizing p-ERK to t-ERK ensures that observed signal reductions are due to true kinase cascade inhibition, not generalized compound toxicity or variations in cell seeding density.

Step-by-Step Methodology:

  • Cell Seeding: Harvest KYSE-520 (esophageal squamous cell carcinoma) cells—a line highly dependent on SHP2/EGFR signaling[2]. Seed at 10,000 cells/well in 384-well pro-culture plates using 20 µL of RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized tetrahydroquinoline derivative in 100% DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (0.1% DMSO final).

  • Treatment: Incubate cells with the compound for exactly 2 hours. Note: A 2-hour window is optimal to capture direct signaling inhibition before transcriptional feedback loops (e.g., DUSP6 downregulation) confound the p-ERK readout.[4]

  • Lysis: Add 5 µL of 5X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate at 400 rpm for 10 minutes at room temperature.

  • Detection:

    • Add 5 µL of the Acceptor Bead mix (anti-p-ERK and anti-t-ERK specific). Incubate for 2 hours in the dark.

    • Add 5 µL of the Streptavidin Donor Bead mix. Incubate for 1 hour in the dark.

  • Readout & Analysis: Read the plate on an EnVision Multilabel Reader using standard AlphaScreen settings. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: 3D Spheroid Proliferation Assay (CellTiter-Glo 3D)

Causality & Rationale: While RTK-driven lines (like KYSE-520 and NCI-H3122) show sensitivity to SHP2 inhibitors in standard 2D cultures, KRAS-mutant lines (like MIA PaCa-2) often exhibit profound resistance in 2D monolayers. However, when grown as 3D multicellular spheroids, the tumor microenvironment architecture alters their RTK dependency, unmasking their sensitivity to SHP2 inhibition[4][5].

Self-Validating System: The assay utilizes a luminescent readout based on ATP quantitation. A vehicle control (0.1% DMSO) establishes the 100% viability baseline, while a pan-cytotoxic agent (e.g., 1 µM Staurosporine) establishes the 0% viability floor, ensuring the dynamic range of the assay is robust.

Step-by-Step Methodology:

  • Spheroid Formation: Seed MIA PaCa-2 or NCI-H3122 cells at 2,000 cells/well in 96-well Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge the plates at 200 x g for 5 minutes to aggregate the cells.

  • Maturation: Incubate for 72 hours at 37°C to allow compact 3D spheroid formation.

  • Compound Dosing: Add the SHP2 inhibitor in a dose-response format. For combination therapies (a common application for SHP2 inhibitors[1]), co-administer with a targeted agent (e.g., Crizotinib for ALK+ NCI-H3122 cells) to assess synergistic growth inhibition via isobologram analysis[1].

  • Incubation: Incubate for 96 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo® 3D Reagent (formulated with enhanced lytic capacity to penetrate 3D structures). Shake vigorously for 5 minutes, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence and calculate the GI50 (concentration required for 50% growth inhibition).

Representative Quantitative Data

Derivatives synthesized from the methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate scaffold typically exhibit potent allosteric inhibition. Below is a summary of expected pharmacological parameters based on benchmark SHP2 inhibitors (e.g., SHP099, RMC-4550) evaluated in the described protocols[2][4][5].

Cancer Cell LinePrimary Oncogenic DriverAssay TypeReadoutRepresentative IC50 / GI50
KYSE-520 EGFR AmplificationAlphaLISA (2h)p-ERK Reduction~70 - 250 nM
KYSE-520 EGFR Amplification2D Viability (96h)ATP Luminescence~0.7 - 1.5 µM
NCI-H3122 EML4-ALK Fusion2D Viability (96h)ATP Luminescence~1.2 µM (Synergistic w/ ALK inh.)
MIA PaCa-2 KRAS G12C2D Viability (96h)ATP Luminescence> 10 µM (Resistant in 2D)
MIA PaCa-2 KRAS G12C3D Spheroid (96h)ATP Luminescence~50 - 200 nM

Table 1: Comparative pharmacological profiling of SHP2 inhibitors across diverse cancer cell lines, highlighting the critical difference between 2D and 3D culture sensitivities in KRAS-mutant models.

References

  • Relay Therapeutics, Inc. (2021). SHP2 phosphatase inhibitors and methods of use thereof (US Patent No. US10934302B1). U.S.
  • Chen, Y.-N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152.[Link]

  • Garcia Fortanet, J., et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry, 59(17), 7773–7782.[Link]

  • Hao, H.-X., et al. (2019). Tumor intrinsic efficacy by SHP2 and RTK inhibitors in KRAS-mutant cancers. Molecular Cancer Therapeutics, 18(12), 2368-2380.[Link]

  • Nichols, R. J., et al. (2017). Efficacy of SHP2 phosphatase inhibition in cancers with nucleotide-cycling oncogenic RAS, RAS-GTP dependent oncogenic BRAF, and NF1 loss. bioRxiv.[Link]

Sources

Application

The Versatile Precursor: Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate in Modern Drug Discovery

Introduction: The Tetrahydroquinoline Scaffold as a "Privileged" Motif in Medicinal Chemistry The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, a term bestowed...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Tetrahydroquinoline Scaffold as a "Privileged" Motif in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, a term bestowed upon molecular frameworks that are capable of binding to a variety of biological targets with high affinity. This versatility has rendered THQ and its derivatives as foundational elements in the development of numerous therapeutic agents.[1][2] Their inherent structural features, including a fused bicyclic system with a basic nitrogen atom and an aromatic ring amenable to substitution, provide a rich platform for combinatorial library synthesis and lead optimization. The diverse biological activities associated with the THQ scaffold are extensive, encompassing roles as anticancer[3], neurotropic[1], antimicrobial, and anti-inflammatory agents.

This application note focuses on a specific, yet highly versatile, derivative of this scaffold: Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate . The presence of a reactive methyl ester handle at the 6-position of the THQ ring system opens up a plethora of synthetic possibilities, allowing for the facile introduction of diverse functionalities. This strategic placement enables the exploration of structure-activity relationships (SAR) in a targeted manner, making it an invaluable precursor for drug discovery campaigns. This guide will provide a comprehensive overview of the synthetic utility of this precursor, detailed protocols for its modification, and its application in the synthesis of potential therapeutic agents, with a focus on cholesteryl ester transfer protein (CETP) inhibitors and orexin receptor antagonists.

Core Synthetic Strategies and Derivatization Potential

The true value of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate as a precursor lies in the chemical reactivity of its three key regions: the secondary amine of the tetrahydroquinoline ring, the aromatic ring, and the methyl acetate side chain. Each of these sites can be selectively modified to generate a vast library of novel compounds.

Figure 1: Key reactive sites of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate for derivatization.

Protocol 1: Synthesis of the Precursor - A Plausible Retrosynthetic Approach

Hypothetical Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Esterification cluster_2 Step 3: Reductive Cyclization A 4-Aminophenylacetic acid C N-(4-(carboxymethyl)phenyl)acrylamide A->C B Acryloyl chloride B->C D Methyl N-(4-(carboxymethyl)phenyl)acrylamide C->D MeOH, H+ E Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate D->E e.g., NaBH4, Lewis Acid

Figure 2: A plausible synthetic route to the target precursor.

Disclaimer: This proposed synthesis is based on established chemical principles for tetrahydroquinoline synthesis and serves as a guide for researchers. Optimization of reaction conditions would be necessary.

Application in the Discovery of CETP Inhibitors

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. Inhibition of CETP is a promising therapeutic strategy for increasing HDL cholesterol levels and potentially reducing the risk of cardiovascular diseases.[5][6] Several research programs have focused on the tetrahydroquinoline scaffold to develop potent CETP inhibitors.[7]

The general structure of many THQ-based CETP inhibitors features a core tetrahydroquinoline ring, often with substituents at the nitrogen and other positions on the aromatic ring. The acetic acid side chain of our precursor can be readily converted to a variety of amides, which can mimic the interactions of known inhibitors.

Workflow for the Synthesis of a Potential CETP Inhibitor Analog:

CETP_Inhibitor_Synthesis A Methyl 2-(1,2,3,4-tetrahydro- quinolin-6-yl)acetate B 2-(1,2,3,4-Tetrahydroquinolin- 6-yl)acetic acid A->B Ester Hydrolysis C N-Alkylated Tetrahydroquinoline Intermediate A->C N-Alkylation D Amide Coupling (e.g., with a substituted aniline) B->D C->D E Potential CETP Inhibitor Analog D->E

Figure 3: Synthetic strategy towards potential CETP inhibitors.

Protocol 2: Hydrolysis of the Methyl Ester

To enable amide bond formation, the methyl ester of the precursor must first be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (1.0 eq) in a mixture of THF:MeOH:H2O (3:1:1).

  • Add LiOH (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water and acidify to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid.

Protocol 3: Amide Coupling to Synthesize a Library of Analogs

The resulting carboxylic acid can be coupled with a diverse range of amines to generate a library of potential CETP inhibitors. A standard and reliable method for this transformation is the use of a peptide coupling reagent such as HATU.

Materials:

  • 2-(1,2,3,4-Tetrahydroquinolin-6-yl)acetic acid

  • Desired amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Application in the Discovery of Orexin Receptor Antagonists

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1 and OX2, plays a crucial role in regulating wakefulness, appetite, and reward pathways.[8][9] Antagonists of the orexin receptors are being investigated for the treatment of insomnia and substance use disorders.[7][10] The tetrahydroisoquinoline scaffold, a close structural relative of tetrahydroquinoline, has been a key component in the design of many orexin receptor antagonists.[11][12] Given the structural similarities, the tetrahydroquinoline scaffold also presents a promising starting point.

Workflow for the Synthesis of a Potential Orexin Receptor Antagonist Analog:

Orexin_Antagonist_Synthesis A Methyl 2-(1,2,3,4-tetrahydro- quinolin-6-yl)acetate B N-Acylated Intermediate A->B N-Acylation C Hydrolyzed N-Acylated Intermediate B->C Ester Hydrolysis D Amide Coupling with a Chiral Amine C->D E Potential Orexin Receptor Antagonist Analog D->E

Figure 4: Synthetic pathway towards potential orexin receptor antagonists.

Protocol 4: N-Acylation of the Tetrahydroquinoline Ring

Modification of the nitrogen atom of the THQ ring is a common strategy in the development of orexin antagonists. This can be achieved through N-acylation.

Materials:

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (Et3N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add Et3N or pyridine (1.5 eq).

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography if necessary.

The resulting N-acylated intermediate can then be subjected to ester hydrolysis (Protocol 2) and amide coupling (Protocol 3) with a variety of amines to generate a library of potential orexin receptor antagonists for screening.

Data Presentation: Physicochemical Properties of the Precursor

PropertyValueSource
Molecular Formula C12H15NO2[13]
Molecular Weight 205.25 g/mol [13]
CAS Number 5622-50-4[13]
Appearance Off-white to yellow solidSupplier Data
Solubility Soluble in methanol, chloroform, and ethyl acetateSupplier Data

Conclusion: A Gateway to Novel Therapeutics

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate represents a strategically designed and highly valuable precursor for drug discovery. Its inherent structural features, combined with the versatility of its reactive handles, provide medicinal chemists with a powerful tool for the rapid generation of diverse chemical libraries. The application notes and protocols detailed herein provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics, particularly in the promising areas of CETP inhibition and orexin receptor antagonism. The continued exploration of this and related tetrahydroquinoline derivatives will undoubtedly contribute to the advancement of modern medicinal chemistry.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent progress in the synthesis of 1,2,3,4-tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.
  • Escribano, A., Mateo, A. I., de la Nava, E. M., Mayhugh, D. R., Cockerham, S. L., Beyer, T. P., ... & Mantlo, N. B. (2012). Design and synthesis of new tetrahydroquinolines derivatives as CETP inhibitors. Bioorganic & medicinal chemistry letters, 22(11), 3671-3675.
  • Ok, H. O., & Hagh, G. (2009). Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorganic & medicinal chemistry letters, 19(9), 2497-2500.
  • Nammalwar, B., & Bunce, R. A. (2014). Recent syntheses of 1, 2, 3, 4-tetrahydroquinolines, 2, 3-dihydro-4 (1 H)-quinolinones and 4 (1 H)-quinolinones using domino reactions. Molecules, 19(1), 204-232.
  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., ... & Coleman, P. J. (2011). Substituted tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & medicinal chemistry letters, 21(1), 447-451.
  • Coleman, P. J., Schreier, J. D., Cox, C. D., Lemaire, W., & Roecker, A. J. (2012). The importance of the 6-and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & medicinal chemistry letters, 22(2), 1146-1150.
  • Roecker, A. J., Mercer, S. P., Schreier, J. D., Cox, C. D., Fraley, M. E., Lemaire, W., ... & Coleman, P. J. (2012). Effect of 1-substitution on tetrahydroisoquinolines as selective antagonists for the orexin-1 receptor. Bioorganic & medicinal chemistry letters, 22(19), 6108-6112.
  • PubChem. (n.d.). Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gotter, A. L., Webber, A. L., Coleman, P. J., Renger, J. J., & Winrow, C. J. (2012). International Union of Basic and Clinical Pharmacology. LXXXVI. Orexin receptor function, nomenclature and pharmacology. Pharmacological reviews, 64(3), 389-420.
  • Li, J., & de Lecea, L. (2020). The hypocretin/orexin system in sleep and other motivated behaviors. Dialogues in clinical neuroscience, 22(3), 231.
  • Basha, F. Z., & DeBernardis, J. F. (1990). A new synthesis of 1, 2, 3, 4-tetrahydroquinolines. Tetrahedron Letters, 31(46), 6715-6716.
  • Sharf, R., & Childers, W. E. (2017). Orexin-1 receptor antagonists for the treatment of addiction. Future medicinal chemistry, 9(16), 1935-1954.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the chemistry of tetrahydroquinolines. Chemical reviews, 111(11), 7157-7259.
  • Wang, Y., Ma, S., & Yang, S. (2022).
  • Kouznetsov, V. V., & Ochoa-Puentes, C. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.

Sources

Method

Unveiling the Anticancer Bioactivity of Tetrahydroquinoline Derivatives: A Comprehensive Experimental Framework

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Area: Anticancer Bioactivity, mTOR Inhibition, and Apoptosis Pathways Introduction & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus Area: Anticancer Bioactivity, mTOR Inhibition, and Apoptosis Pathways

Introduction & Mechanistic Rationale

Tetrahydroquinoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, demonstrating profound anticancer efficacy by targeting critical survival pathways in malignant cells[1]. Recent structural optimizations—such as morpholine substitution—have yielded THQs that act as highly selective mTOR inhibitors, frequently outperforming standard chemotherapeutics like 5-Fluorouracil and Everolimus in lung and breast cancer models[2][3].

To rigorously evaluate a novel THQ compound, researchers must move beyond basic viability screens. A robust experimental design must prove target engagement and map the mechanism of cell death. Mechanistically, bioactive THQs induce cell cycle arrest at the G2/M phase and trigger apoptosis via both intrinsic (mitochondrial) and extrinsic pathways[4]. This is characterized by the dissipation of the mitochondrial membrane potential (Δψm) and the subsequent activation of executioner caspases 3 and 7[4][5].

The protocols detailed in this guide are engineered as self-validating systems . By integrating specific inhibitors (e.g., Z-VAD-FMK) and normal cell line counter-screens (e.g., Vero cells), this framework ensures that observed bioactivity is a result of targeted pharmacological action rather than off-target necrotic toxicity.

Pathway THQ Tetrahydroquinoline (THQ) Derivative mTOR mTOR Complex THQ->mTOR Inhibits Mito Mitochondrial Dysfunction (Δψm loss) THQ->Mito Induces Proliferation Tumor Proliferation mTOR->Proliferation Blocks Casp9 Initiator Caspase 9 Mito->Casp9 Activates Casp37 Executioner Caspases 3/7 Casp9->Casp37 Cleaves/Activates Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis Executes

Mechanistic pathway of THQ-induced apoptosis and mTOR inhibition in cancer cells.

Quantitative Bioactivity Benchmarks

Before initiating in vitro testing, it is crucial to establish benchmark expectations. The following table summarizes the quantitative anticancer activity (IC₅₀ values) of recently synthesized THQ derivatives against human cancer cell lines, alongside clinical standards.

Compound / DrugCell Line ModelPrimary Target / MechanismIC₅₀ (µM)Reference
UC-RS-04 A549 (Lung Carcinoma)mTOR Inhibition0.027[2]
Compound 10e A549 (Lung Carcinoma)mTOR Inhibition0.033[3]
Compound 10h MCF-7 (Breast Cancer)mTOR Inhibition0.087[3]
Compound 4a HCT-116 (Colon Cancer)Apoptosis (G2/M Arrest)~13.00[4]
Everolimus A549 (Lung Carcinoma)mTOR Inhibition (Standard)0.090[2]
5-Fluorouracil A549 (Lung Carcinoma)DNA Synthesis (Standard)0.280[2]

Data Interpretation: Novel THQs (e.g., UC-RS-04 and 10e) demonstrate nanomolar potency, exhibiting superior efficacy compared to FDA-approved mTOR inhibitors like Everolimus[2][3].

Experimental Workflow & Protocols

To establish trustworthiness, the evaluation of THQ bioactivity must follow a tiered pipeline. We begin with broad cytotoxicity, filter for selectivity, and finally isolate the molecular mechanism.

Workflow Prep Compound Prep & Quality Control Screening Primary Screening (MTT Assay) Prep->Screening Selectivity Toxicity Profiling (Vero Cells) Screening->Selectivity Mechanism Mechanistic Profiling (Flow Cytometry) Selectivity->Mechanism SI > 3 Validation Target Validation (Caspase/mTOR Assays) Mechanism->Validation

Tiered experimental workflow for validating THQ bioactivity and target engagement.

Module 1: High-Throughput Cytotoxicity & Selectivity Profiling (MTT Assay)

Objective: Determine the IC₅₀ of the THQ derivative and calculate the Selectivity Index (SI) to ensure the compound targets malignant cells over healthy tissue[2][6].

Causality & Self-Validation: A common pitfall in drug discovery is mistaking a general toxin for a targeted therapeutic. By running a parallel assay on Vero (normal monkey kidney) cells, we generate a Selectivity Index (SI = IC₅₀_Vero / IC₅₀_Cancer). An SI > 3 validates that the THQ is selectively targeting cancer-specific pathways (like overactive mTOR) rather than causing indiscriminate membrane lysis. Everolimus is included as a positive control to benchmark assay sensitivity[2].

Step-by-Step Protocol:

  • Cell Seeding: Suspend A549, MCF-7, and Vero cells at a density of 4 × 10⁴ cells/mL. Dispense 100 µL per well into 96-well flat-bottom microtiter plates[6]. Incubate for 24 h at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the THQ derivative (0.01 µM to 50 µM) in complete media (final DMSO concentration <0.5%). Treat cells for 72 h[4]. Include Everolimus as a positive control and 0.5% DMSO as a vehicle negative control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. Rationale: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring, forming purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ using non-linear regression analysis. Proceed to Module 2 only for compounds exhibiting an SI > 3.

Module 2: Apoptosis & Mitochondrial Depolarization Profiling

Objective: Confirm that THQ-induced cell death is driven by programmed apoptosis rather than necrosis, and trace the origin to mitochondrial dysfunction[4][5].

Causality & Self-Validation: During early apoptosis, cells lose plasma membrane asymmetry, externalizing phosphatidylserine (PS) to the outer leaflet, which is detected by Annexin V-FITC[4]. To prove that this apoptosis is driven by the intrinsic pathway, we measure mitochondrial membrane potential (Δψm) using JC-1 dye. Crucially, this module includes a self-validating rescue cohort pre-treated with Z-VAD-FMK (a pan-caspase inhibitor). If Z-VAD-FMK reverses the apoptotic phenotype, it definitively proves the THQ operates via a caspase-dependent mechanism[5].

Step-by-Step Protocol:

  • Treatment & Rescue: Seed A549 cells in 6-well plates (3 × 10⁵ cells/well). Pre-treat the "rescue cohort" with 20 µM Z-VAD-FMK for 2 h. Subsequently, treat all cohorts with the THQ derivative at its calculated IC₅₀ for 24 h[5].

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Dual Staining (Annexin V/7-AAD): Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the suspension. Incubate for 15 min at room temperature in the dark[4][5]. Rationale: 7-AAD is excluded by intact membranes; therefore, Annexin V+/7-AAD- indicates early apoptosis, while double positivity indicates late apoptosis.

  • Mitochondrial Profiling (JC-1): In a parallel plate, stain THQ-treated cells with JC-1 dye (5 µg/mL) for 20 min. Rationale: In healthy cells, JC-1 forms red fluorescent aggregates. Upon THQ-induced mitochondrial depolarization, it disperses into green fluorescent monomers[5].

  • Flow Cytometry: Analyze samples immediately using a flow cytometer. Quantify the shift from red to green fluorescence to determine the percentage of cells with collapsed Δψm.

Module 3: Target-Specific Validation (Caspase 3/7 Luminescent Assay)

Objective: Directly quantify the activation of executioner caspases to finalize the mechanistic pathway map[4][7].

Causality & Self-Validation: While Flow Cytometry shows the phenotype of apoptosis, a luminescent biochemical assay confirms the exact enzymatic executioners. We utilize a proluminescent substrate containing the DEVD sequence. Staurosporine (1 µM) is used as an absolute positive control for maximum caspase activation[8].

Step-by-Step Protocol:

  • Preparation: Seed 10,000 cells/well in an opaque white 96-well plate. Incubate for 48 h[8].

  • Induction: Treat cells with the THQ derivative (at ½ IC₅₀, IC₅₀, and 2× IC₅₀) for 6 h, 24 h, and 48 h to establish temporal kinetics[4][7]. Include Staurosporine (1 µM) as a positive control[8].

  • Substrate Cleavage: Add an equal volume of Caspase-3/7 Glo Reagent (containing the DEVD-aminoluciferin substrate) to each well.

  • Luminescence Readout: Incubate for 1 hour at room temperature to allow cell lysis and substrate cleavage. Measure luminescence. A fold-increase >3.0 compared to the vehicle control confirms robust executioner caspase activation[4].

References

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC Source: nih.gov URL:[Link]

  • Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its relationship with apoptosis Source: scielo.org URL:[Link]

  • LFZ-4-46, a tetrahydroisoquinoline derivative, induces apoptosis and cell cycle arrest via induction of DNA damage and activation of MAPKs pathway in cancer cells - PMC Source: nih.gov URL:[Link]

  • Effect of tetrahydroquinoline derivatives on the intracellular Ca2+ homeostasis in breast cancer cells (MCF-7) and its Source: produccioncientificaluz.org URL:[Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment Source: researchgate.net URL:[Link]

  • Synthesis and in vitro evaluation of 4-substituted furano[3,2-c] tetrahydroquinolines as potential anti-cancer agents Source: tandfonline.com URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: preprints.org URL:[Link]

Sources

Application

Application Notes and Protocols for the Solubility and Stability Testing of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

Introduction: The Critical Role of Early-Stage Physicochemical Profiling In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. A significant contribu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Early-Stage Physicochemical Profiling

In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage attrition is the suboptimal physicochemical properties of drug candidates, with poor solubility and instability being primary culprits. This application note provides a comprehensive guide for the solubility and stability testing of a novel tetrahydroquinoline derivative, Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, the stability of this heterocyclic system can be a concern, with some derivatives being prone to degradation.[3][4][5] Therefore, a thorough understanding of the molecule's behavior in various environments is paramount for its successful development.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the rationale behind the experimental design, ensuring that the generated data is not only robust but also provides actionable insights. The protocols herein are designed to be self-validating systems, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8]

Physicochemical Properties of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

A foundational understanding of the molecule's intrinsic properties is essential for designing relevant experiments.

PropertyValueSource
Molecular FormulaC12H15NO2PubChem CID: 20618975[9]
Molecular Weight205.25 g/mol PubChem CID: 20618975[9]
XLogP32.1PubChem CID: 20618975[9]
pKa (predicted)~4.5 (basic amine)Based on the tetrahydroquinoline moiety

The positive XLogP3 value suggests a degree of lipophilicity, which may correlate with lower aqueous solubility. The presence of the basic nitrogen in the tetrahydroquinoline ring implies that the compound's solubility will be pH-dependent.[10][11]

PART 1: Solubility Determination

Rationale: Solubility is a critical determinant of a drug's bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering the translation of in vitro potency to in vivo efficacy. This section outlines protocols for determining both kinetic and thermodynamic solubility in various physiologically relevant media.

Experimental Workflow for Solubility Assessment

G cluster_0 Solubility Screening cluster_1 Thermodynamic Solubility A Prepare Stock Solution (e.g., 10 mM in DMSO) B Aqueous Buffer (pH 7.4) A->B Spike C Simulated Gastric Fluid (SGF, pH 1.2) A->C Spike D Simulated Intestinal Fluid (SIF, pH 6.8) A->D Spike E Incubate (e.g., 2h at RT with shaking) B->E C->E D->E F Filter/Centrifuge to remove precipitate E->F G Quantify Soluble Compound (HPLC-UV) F->G H Determine Kinetic Solubility G->H I Add excess solid compound J Equilibrate (e.g., 24-48h at RT) I->J K Filter/Centrifuge J->K L Quantify Soluble Compound (HPLC-UV) K->L M Determine Thermodynamic Solubility L->M

Caption: Workflow for kinetic and thermodynamic solubility determination.

Protocol 1.1: Kinetic Solubility in Biorelevant Media

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution, mimicking the conditions after rapid dilution of a DMSO stock solution in an aqueous assay buffer.

Materials:

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

  • Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

  • 96-well microplate

  • Plate shaker

  • Microplate reader or HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (PBS, SGF, or SIF) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well and serially dilute across the plate to create a range of concentrations (e.g., 100 µM down to 0.1 µM). The final DMSO concentration should be kept constant at 1%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.[10]

  • After incubation, inspect the plate for any visible precipitation.

  • To quantify the soluble portion, either centrifuge the plate and take an aliquot of the supernatant or filter the contents of each well.

  • Analyze the concentration of the compound in the supernatant/filtrate by a validated analytical method, such as HPLC-UV.

  • The kinetic solubility is the concentration at which the measured value starts to plateau, indicating that the compound has precipitated out of solution.

Protocol 1.2: Thermodynamic (Equilibrium) Solubility

Objective: To determine the true equilibrium solubility of the compound, which represents the maximum concentration of the dissolved solid in a solvent at a given temperature.

Materials:

  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (solid)

  • Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • Vials with screw caps

  • Orbital shaker/incubator

  • Syringe filters (0.45 µm)

  • HPLC-UV system

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the desired buffer (e.g., 1-2 mg in 1 mL).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Allow the suspension to equilibrate for 24-48 hours. A preliminary experiment can determine the time to reach equilibrium.

  • After equilibration, filter the suspension through a 0.45 µm syringe filter to remove any undissolved solid.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Expected Solubility Profile and Data Interpretation

Table 1: Hypothetical Solubility Data for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

MediumpHKinetic Solubility (µM)Thermodynamic Solubility (µg/mL)
SGF1.2> 100250
Acetate Buffer5.085150
PBS7.41520
SIF6.82028
Borate Buffer9.0< 58

Interpretation: The data illustrates the expected pH-dependent solubility profile. As a basic compound, solubility is higher at lower pH values where the tetrahydroquinoline nitrogen is protonated. The lower solubility at neutral and basic pH highlights a potential challenge for oral absorption in the intestinal tract.

PART 2: Stability Assessment

Rationale: Chemical stability is a non-negotiable attribute of a drug substance. Instability can lead to a loss of potency and the formation of potentially toxic degradation products.[12][13] Stability testing is mandated by regulatory agencies and follows strict guidelines.[6][7][14] This section details protocols for forced degradation studies and formal stability testing according to ICH guidelines.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation pathways and to develop and validate a stability-indicating analytical method.[15][16][17] The goal is to achieve 5-20% degradation of the parent compound.[15]

Analytical Prerequisite: A validated, stability-indicating HPLC method is required before commencing stability studies. This method must be able to resolve the parent compound from all potential degradation products and impurities. The validation should be performed according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[18][19][20][21]

Experimental Workflow for Forced Degradation

G cluster_0 Forced Degradation Studies Start Test Compound Solution (e.g., 1 mg/mL) A Acid Hydrolysis (0.1 M HCl, 60°C) Start->A B Base Hydrolysis (0.1 M NaOH, RT) Start->B C Oxidation (3% H2O2, RT) Start->C D Thermal (Solid & Solution, 80°C) Start->D E Photolytic (ICH Q1B light exposure) Start->E F Sample at time points (e.g., 0, 2, 4, 8, 24h) A->F B->F C->F D->F E->F G Neutralize/Quench Reaction F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Assess % Degradation Identify Degradants Establish Mass Balance H->I

Caption: Workflow for forced degradation (stress testing) studies.

Protocol 2.1: Forced Degradation Studies

Procedure:

  • Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. The tetrahydroquinoline moiety may be sensitive to strong base, so milder conditions are a good starting point.

  • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation:

    • Solution: Heat the stock solution at 80°C.

    • Solid: Place the solid compound in a vial and heat at 80°C.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[6][7] A control sample should be kept in the dark.

  • Sampling and Analysis:

    • For hydrolytic and oxidative studies, draw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the validated stability-indicating HPLC method. Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify degradation products.

    • Calculate the percentage of degradation and attempt to achieve mass balance.

Potential Degradation Pathways

Based on the structure of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, the following degradation pathways are plausible:

  • Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.

  • Oxidation: The tetrahydroquinoline ring, particularly the nitrogen and the benzylic carbons, can be susceptible to oxidation, potentially leading to the formation of the corresponding quinoline or N-oxide species.[5][22]

ICH Stability Testing

Objective: To establish a re-test period for the drug substance or a shelf life for the drug product and recommended storage conditions.[7]

Protocol 2.2: Long-Term and Accelerated Stability Studies

Procedure:

  • Batch Selection: Use at least three primary batches of the drug substance manufactured by a process that simulates the final production method.

  • Container Closure System: Store the samples in the proposed container closure system for marketing.

  • Storage Conditions: Place the samples in stability chambers set to the conditions specified by ICH Q1A(R2).[6][7][14]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the samples should be tested for:

    • Appearance

    • Assay (potency)

    • Degradation products (identification and quantification)

    • Any other critical quality attributes.

Data Presentation and Interpretation

Table 2: Hypothetical Accelerated Stability Data (40°C/75% RH)

TestSpecificationInitial1 Month3 Months6 Months
AppearanceWhite to off-white powderConformsConformsConformsConforms
Assay (%)98.0 - 102.099.899.599.198.5
Impurity A (RRT 0.85)≤ 0.2%< 0.05%0.08%0.12%0.18%
Impurity B (RRT 1.15)≤ 0.2%< 0.05%0.06%0.10%0.15%
Total Impurities≤ 1.0%0.15%0.25%0.38%0.55%

Interpretation: The hypothetical data shows a slight decrease in assay and a corresponding increase in impurities over six months under accelerated conditions. This level of degradation is generally considered acceptable and suggests that the compound is likely to be stable under long-term storage conditions. The data from the long-term study will be used to formally establish the re-test period.

Conclusion

This application note provides a detailed framework for the comprehensive evaluation of the solubility and stability of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. By systematically applying these protocols, researchers can generate high-quality, regulatory-compliant data. This early-stage characterization is not merely a box-checking exercise; it is a critical step in risk mitigation, enabling informed decisions to be made about the progression of a drug candidate and guiding the formulation development strategy to ensure a safe, stable, and efficacious final product.

References

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64. [Link]

  • Arroteia, V., et al. (2021). A practical guide to forced degradation and stability studies for drug substances. SGS.com. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Singh, R., & Rehman, Z. U. (2013). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability in Pharmaceutical Dosage Forms. MedCrave online. [Link]

  • ICH. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ICH. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.net. [Link]

  • Patel, R. M., et al. (2022). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Journal of Pharmaceutical Negative Results, 13(3), 634-644. [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2022). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Bavishi, B. (2016). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • Kawtikwar, A. (2015). ICH guidelines for stability testing. Slideshare. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Molecular Design. (2023). Are fused tetrahydroquinolines interfering with your assay?. [Link]

  • Rodriguez, G. A., & Ortiz, M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Journal of Solution Chemistry, 48, 526-537. [Link]

  • Wang, N. N., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14786-14795. [Link]

  • Nethercote, P., & Borman, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Pharmaxchange.info. (2026). Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation. [Link]

  • PubChem. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. National Center for Biotechnology Information. [Link]

  • Lowe, D. (2023). Beware of fused tetrahydroquinolines. Practical Fragments. [Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13901. [Link]

  • Bahner, C. T., Easley, W. K., & Stephen, E. (1952). Derivatives of Tetrahydroquinoline and Tetrahydroisoquinoline. Journal of the American Chemical Society, 74(16), 4198-4199. [Link]

  • Sridharan, V., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

  • Oyebamiji, A. K., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Physical Chemistry Research, 11(1), 161-175. [Link]

  • Jungen, H., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC-MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. [Link]

  • Katritzky, A. R., et al. (2016). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 116(2), 322-404. [Link]

  • Jungen, H., et al. (2024). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. ResearchGate. [Link]

  • Al-Suwaidan, I. A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Kumar, D., & Kumar, R. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Brazilian Chemical Society, 27(12), 2133-2162. [Link]

  • Singh, S., & Singh, P. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). [Link]

  • Thevis, M., et al. (2012). Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(10), 1153-1160. [Link]

  • Martinez-Alvarez, R., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5035. [Link]

  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. [Link]

  • PubChemLite. (n.d.). Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. [Link]

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Method

Application Note: High-Throughput TR-FRET Screening of Tetrahydroquinoline Libraries for Epigenetic Reader Inhibitors

Scientific Context and Rationale The tetrahydroquinoline (THQ) core is a highly versatile, privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities and serving as a pivotal structu...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context and Rationale

The tetrahydroquinoline (THQ) core is a highly versatile, privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities and serving as a pivotal structural element in modern drug discovery[1]. Because the THQ framework can be readily derivatized at the nitrogen and the carbon atoms alpha to the carbonyl groups, it is an ideal starting point for the generation of structurally diverse compound libraries for high-throughput screening (HTS)[2].

In recent years, THQ derivatives have emerged as potent modulators of epigenetic reader proteins, specifically the Bromodomain and Extra-Terminal (BET) family (e.g., BRD2, BRD3, BRD4) and non-BET bromodomains (e.g., BRD9). For instance, the optimization of a THQ high-throughput screening hit led to the discovery of I-BET726, a potent and selective BET bromodomain inhibitor[3], as well as I-BRD9, the first selective cellular chemical probe for BRD9[4].

The Causality of Assay Selection: Why TR-FRET?

Bromodomains function as "readers" of the epigenetic code by recognizing acetylated lysine (KAc) residues on histone tails. To identify THQ-based inhibitors that competitively bind to the KAc pocket, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard[5][6].

The logical imperative for TR-FRET over standard fluorescence:

  • Auto-fluorescence Mitigation: THQ libraries, due to their aromatic and conjugated ring systems, frequently exhibit native fluorescence. Standard fluorescence assays yield high false-positive rates. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay (typically 50–100 µs) before measurement. This temporal gating allows short-lived compound auto-fluorescence to decay completely.

  • Proximity-Driven Signal: The signal is only generated when the donor and acceptor are in extreme proximity (<10 nm), ensuring that the readout strictly correlates with the biochemical binding event.

TRFRET_Principle cluster_0 State A: Active Complex (High FRET) cluster_1 State B: THQ Inhibition (Low FRET) BRD GST-BRD4 Pep Biotin-Ac-Peptide BRD->Pep KAc Interaction Eu Eu-Anti-GST (Donor) Eu->BRD Tag Binding XL SA-XL665 (Acceptor) Eu->XL Energy Transfer Pep->XL Tag Binding BRD2 GST-BRD4 THQ THQ Inhibitor BRD2->THQ Displaces Peptide Eu2 Eu-Anti-GST (Donor) Eu2->BRD2 Tag Binding XL2 SA-XL665 (Acceptor) Eu2->XL2 No FRET Pep2 Biotin-Ac-Peptide Pep2->XL2 Tag Binding

TR-FRET mechanism: THQ inhibitors displace the acetylated peptide, disrupting energy transfer.

Self-Validating Experimental Protocol

This protocol details a miniaturized 384-well TR-FRET assay designed to screen a library of 50,000 THQ derivatives against the BRD4 (BD1) bromodomain. The system is engineered to be self-validating by incorporating strict internal controls to calculate the Z'-factor for every plate.

Reagents and Materials
  • Target Protein: Recombinant human BRD4 Bromodomain 1 (GST-tagged).

  • Ligand: Biotinylated histone H4 peptide (acetylated at K5, K8, K12, K16).

  • Detection Reagents: Europium cryptate-labeled anti-GST antibody (Donor); Streptavidin-XL665 (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA. (Causality: CHAPS prevents non-specific aggregation of hydrophobic THQ compounds, while BSA acts as a carrier protein to prevent non-specific adsorption to the microplate walls).

  • Microplates: 384-well low-volume, white polystyrene plates (e.g., Corning 3673).

Step-by-Step HTS Methodology

Step 1: Compound Dispensing (Acoustic Liquid Handling)

  • Utilize an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of THQ library compounds (10 mM in 100% DMSO) into the assay plates.

  • Self-Validation Controls: Dispense 10 nL of 100% DMSO into columns 1 and 2 (Maximum FRET signal / Negative Control). Dispense 10 nL of 10 mM JQ1 or I-BET726 into columns 23 and 24 (Minimum FRET signal / Positive Control).

  • Final assay concentration of compounds will be 10 µM in 0.1% DMSO.

Step 2: Target Protein Addition

  • Prepare a 2X working solution of GST-BRD4 in Assay Buffer (e.g., 20 nM).

  • Dispense 5 µL of the 2X GST-BRD4 solution into all wells using a bulk reagent dispenser.

  • Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at room temperature for 15 minutes.

    • Causality: Pre-incubating the THQ library with the target protein before introducing the competitive peptide allows for the detection of slow-binding inhibitors and establishes thermodynamic equilibrium.

Step 3: Peptide and Detection Reagent Addition

  • Prepare a 2X detection mix containing Biotin-H4-peptide (100 nM), Eu-anti-GST (4 nM), and SA-XL665 (40 nM) in Assay Buffer.

  • Dispense 5 µL of the 2X detection mix into all wells (Total assay volume = 10 µL).

  • Seal the plates to prevent evaporation, protect from light, and incubate at room temperature for 60 minutes.

Step 4: Signal Acquisition

  • Read the plates on a TR-FRET compatible multi-mode microplate reader (e.g., PHERAstar FSX or EnVision).

  • Settings: Excitation at 337 nm. Delay time: 50 µs. Integration time: 150 µs.

  • Measure emission at 620 nm (Donor) and 665 nm (Acceptor).

Data Analysis and Quality Control

The integrity of the HTS campaign relies on rigorous statistical validation. The raw data is processed by calculating the FRET ratio, which normalizes well-to-well dispensing variations.

Formula: FRET Ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000

Table 1: HTS Campaign Quality Control Metrics

To ensure the assay is robust and actionable, the following metrics must be achieved across the screening run:

MetricTarget ThresholdObserved AverageInterpretation
Signal-to-Background (S/B) > 5.08.2Indicates a wide dynamic range between bound and displaced states.
Coefficient of Variation (CV%) < 10%4.5%Demonstrates high precision in acoustic dispensing and reagent addition.
Z'-Factor > 0.600.78A Z'-factor > 0.5 confirms an excellent, self-validating assay suitable for HTS.
Primary Hit Rate 0.5% - 1.5%0.85%425 initial hits identified from the 50,000 THQ library at 10 µM.

Hit Triage and The "PAINS" Pitfall

While the THQ scaffold is highly privileged, researchers must exercise extreme caution during hit triage. Recent literature highlights that specific subsets of this library—namely fused tricyclic tetrahydroquinolines—frequently act as Pan-Assay Interference Compounds (PAINS)[7].

The Causality of False Positives: Fused THQs containing a cyclopentene ring double bond are highly reactive and can degrade in solution under standard laboratory conditions within days[7]. Their apparent "activity" in HTS is often due to reactive degradation byproducts covalently modifying the target protein, rather than true reversible competitive inhibition.

To prevent the misallocation of resources, the hit triage workflow must incorporate structural filtering and LC-MS stability profiling.

Hit_Triage_Workflow Primary Primary Hits (425 Compounds) Filter In Silico Filter (Flag Fused THQs) Primary->Filter LCMS LC-MS Stability (Discard Reactive Scaffolds) Filter->LCMS Dose Dose-Response (IC50 Determination) LCMS->Dose Ortho Orthogonal Assay (Surface Plasmon Resonance) Dose->Ortho

Hit triage workflow emphasizing the removal of reactive fused-THQ PAINS prior to validation.

Table 2: Representative Hit Profiling and SAR Summary

Following the triage workflow, validated hits undergo dose-response testing to determine IC50 values, followed by orthogonal validation (e.g., Surface Plasmon Resonance) to confirm direct, reversible binding kinetics.

Compound IDScaffold TypeTR-FRET IC50 (µM)LC-MS Stability (48h)SPR Binding (KD, µM)Status
THQ-001 Substituted THQ0.45> 98% Intact0.52Validated Lead
THQ-084 Substituted THQ1.20> 95% Intact1.80Validated Hit
THQ-219 Fused Tricyclic THQ0.15< 10% IntactIrreversibleDiscarded (PAINS)
THQ-305 THQ-2,5-dione3.50> 99% Intact4.10Validated Hit

Conclusion

The high-throughput screening of tetrahydroquinoline libraries utilizing TR-FRET provides a highly sensitive and robust platform for discovering novel epigenetic modulators. By leveraging the time-resolved nature of the assay, researchers can bypass the auto-fluorescence inherent to many THQ derivatives. However, the scientific integrity of the campaign relies heavily on stringent hit triage—specifically the identification and elimination of reactive fused THQ scaffolds—ensuring that only true, reversible binders progress into lead optimization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

Welcome to the Technical Support Hub for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (MTQA) . This compound presents unique physicochemical challenges during drug discovery and assay development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (MTQA) . This compound presents unique physicochemical challenges during drug discovery and assay development. Below, our Senior Application Scientists have compiled causality-driven troubleshooting guides, self-validating protocols, and formulation strategies to help you overcome precipitation and bioavailability roadblocks.

Core Diagnostics: Understanding the Molecule

Q: Why does MTQA consistently precipitate when diluted from a DMSO stock into aqueous assay buffers (e.g., PBS or cell culture media)?

The Causality: MTQA consists of a lipophilic tetrahydroquinoline (THIQ) core substituted with a methyl acetate group. At a physiological pH of 7.4, the secondary amine on the THIQ ring (pKa ~5.0) remains largely un-ionized. Consequently, the entire molecule is highly hydrophobic and lacks sufficient hydrogen-bond donors to interact favorably with water.

When a concentrated DMSO stock of MTQA is pipetted into an aqueous buffer, the DMSO solvent rapidly diffuses into the bulk water. The hydrophobic MTQA molecules are instantly stripped of their solvating shell. Driven by hydrophobic interactions, the molecules aggregate to minimize contact with water, leading to rapid micro-precipitation—a phenomenon known in high-throughput screening as a "DMSO crash" .

Q: Can I simply lower the pH of my buffer to protonate the amine and increase its aqueous solubility?

The Causality & Risk: No. While lowering the pH (e.g., pH < 4.0) will successfully protonate the secondary amine of the THIQ core and form a more water-soluble salt, this approach carries a critical structural risk. MTQA contains a methyl ester group. Exposing esters to highly acidic aqueous conditions promotes rapid acid-catalyzed ester hydrolysis. This reaction will cleave the methyl group, converting your compound into 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid. This unintended structural modification will drastically alter the compound's LogD, membrane permeability, and target affinity, rendering your experimental data invalid.

Experimental Validation: Establishing Solubility Limits

Q: How can I accurately determine the kinetic solubility limit of MTQA to ensure my in vitro assays are valid?

The Solution: Visual inspection is insufficient for detecting micro-precipitates, which can cause false positives in biochemical assays via light scattering or protein aggregation. You must establish a self-validating system using Laser Nephelometry .

Protocol: Self-Validating Kinetic Solubility Assay

This protocol utilizes light scattering to objectively quantify the exact concentration at which MTQA aggregates.

  • Stock Preparation: Prepare a 10 mM stock of MTQA in 100% molecular-grade, anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of your target aqueous buffer (e.g., PBS pH 7.4) in a 96-well clear-bottom microplate. (This ensures a constant final DMSO concentration of 1%).

  • Equilibration: Seal the plate and incubate at room temperature for 90 minutes on a plate shaker at 300 rpm. This allows the kinetic precipitate to reach a steady state.

  • Measurement: Read the plate using a microplate nephelometer (measuring forward scattered light).

  • Self-Validation & Analysis: Plot the scattering intensity (Nephelometric Turbidity Units, NTU) against the MTQA concentration. The inflection point—where scattering sharply increases above the baseline buffer—is your definitive kinetic solubility limit. Rule: All downstream biological assays must be conducted below this concentration.

Formulation Strategies: Overcoming the Limit

Q: My required assay concentration exceeds the kinetic solubility limit of MTQA. What formulation strategies can keep it in solution without altering the molecule?

The Solution: For in vitro applications, the most effective strategy that preserves the structural integrity of MTQA is the use of non-covalent inclusion complexes, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

The Causality: HP-β-CD features a hydrophobic internal cavity shaped like a truncated cone. The lipophilic THIQ core of MTQA slips into this cavity, displacing high-energy water molecules. Meanwhile, the hydrophilic hydroxyl groups on the exterior of the cyclodextrin maintain hydrogen bonding with the bulk solvent, keeping the entire complex suspended in the aqueous phase. Because this is a non-covalent, dynamic equilibrium, the free MTQA drug remains available to bind to its biological target without interference.

Protocol: In Vivo Formulation for Intravenous (IV) Dosing

In vivo dosing requires high concentrations (e.g., 5-10 mg/kg) that cannot be achieved with simple co-solvents without causing injection-site precipitation.

  • Weighing: Weigh the required mass of solid MTQA into a glass vial.

  • Primary Solubilization: Add 10% (v/v) DMSO. Vortex vigorously until the solid is completely dissolved and the solution is optically clear.

  • Co-solvent Addition: Add 40% (v/v) PEG300. Vortex thoroughly to ensure a homogeneous mixture.

  • Surfactant Addition: Add 5% (v/v) Tween-80. Vortex again.

  • Aqueous Phase (Critical Step): Add 45% (v/v) sterile Saline dropwise while continuously vortexing. Causality: Adding the aqueous phase too quickly will cause localized supersaturation and irreversible precipitation of the ester.

  • Verification: Verify the final solution is completely clear and free of particulates before administration.

Quantitative Formulation Matrix

Use the following table to select the appropriate solubility enhancement strategy based on your specific experimental phase.

Formulation StrategyTypical CompositionPrimary MechanismBest ApplicationRisk Profile
Cyclodextrin Complexation 10-20% (w/v) HP-β-CD in PBSNon-covalent hydrophobic encapsulationIn vitro biochemical and cell-based assaysLow: Biologically inert; does not alter target binding.
Ternary Co-solvent 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineDielectric constant reduction & micellar suspensionIn vivo IV or IP administrationModerate: High PEG/Tween can cause hemolysis or vehicle toxicity.
Lipid Nano-emulsion 10% Intralipid or Cremophor ELPartitioning into hydrophobic lipid dropletsIn vivo Oral (PO) administrationLow-Moderate: May alter PK/PD profile and absorption rates.
pH Adjustment (Acidic) Citrate Buffer (pH 3.0)Secondary amine protonation (salt formation)NOT RECOMMENDED High: Rapid acid-catalyzed hydrolysis of the methyl ester.

Decision Workflow

SolubilityWorkflow Start MTQA in DMSO Stock Assay Dilute into Aqueous Buffer (e.g., PBS or Media) Start->Assay Measure Measure Kinetic Solubility (Laser Nephelometry) Assay->Measure Decision Is Solubility > Target Assay Conc? Measure->Decision Proceed Proceed with Biological Assay Decision->Proceed  Yes Troubleshoot Precipitation Detected (DMSO Crash) Decision->Troubleshoot  No Cyclo Add 10-20% HP-β-CD (Inclusion Complex) Troubleshoot->Cyclo Cosolvent Optimize Co-solvents (e.g., PEG300 / Tween-80) Troubleshoot->Cosolvent Formulation Lipid-based Formulation (For In Vivo Dosing) Troubleshoot->Formulation Cyclo->Measure  Re-evaluate Cosolvent->Measure

Fig 1: Iterative troubleshooting workflow for resolving MTQA solubility issues.

References

  • In vitro solubility assays in drug discovery Advanced Drug Delivery Reviews (via PubMed Central, NIH) URL:[Link]

  • Drug solubility: why testing early matters in HTS BMG LABTECH Application Notes URL:[Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Pharmaceutics (MDPI) URL:[Link]

Optimization

Povarov Reaction Support Center: Troubleshooting Tetrahydroquinoline Synthesis

Welcome to the Technical Support Center for the Povarov reaction. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the synthesis of 1,2,3,4-t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Povarov reaction. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the synthesis of 1,2,3,4-tetrahydroquinolines (THQs). The Povarov reaction—a multicomponent coupling of an aniline, an aldehyde, and an electron-rich alkene—is a highly efficient strategy for constructing the THQ core [1].

However, researchers often encounter issues such as alkene polymerization, oxidative rearomatization, and poor diastereoselectivity. This guide breaks down the mechanistic causality behind these failures and provides self-validating protocols to ensure reproducible success.

Mechanistic Grounding: Understanding the Pathway

Historically classified as a concerted inverse electron-demand aza-Diels-Alder (IEDDA) reaction, recent computational and experimental evidence demonstrates that the Lewis acid-catalyzed Povarov reaction often proceeds via a stepwise polar mechanism [2].

The Lewis acid activates the in situ-generated N-aryl imine, lowering its Lowest Unoccupied Molecular Orbital (LUMO). This promotes a nucleophilic attack by the electron-rich alkene (a Mannich-type addition), generating a zwitterionic or cationic intermediate. This is followed by an intramolecular Friedel-Crafts alkylation to close the ring [3]. Understanding this stepwise nature is critical: if the intermediate cation is too stable, or if the nucleophilicity of the aromatic ring is too low, the reaction stalls or diverges into side products.

PovarovMechanism A Aniline + Aldehyde (Starting Materials) B N-Aryl Imine (In situ generation) A->B C Lewis Acid Activation (e.g., InCl3, BF3·OEt2) B->C D Activated Iminium Ion (Lowered LUMO) C->D F Nucleophilic Attack (Mannich-type addition) D->F E Electron-Rich Alkene (Dienophile) E->F G Zwitterionic/Cationic Intermediate F->G H Intramolecular Friedel-Crafts Alkylation G->H I Tetrahydroquinoline (THQ) (Final Product) H->I

Stepwise mechanism of the Lewis acid-catalyzed Povarov reaction to form tetrahydroquinolines.

Troubleshooting FAQs

Q1: My electron-rich alkene (e.g., ethyl vinyl ether) is polymerizing instead of reacting with the imine. How do I prevent this?

  • Causality : Electron-rich enol ethers and N-vinylpyrrolidones are highly susceptible to cationic homopolymerization in the presence of strong, hard Lewis acids (like AlCl₃ or TiCl₄).

  • Solution : Optimize the Lewis acid hardness. Switch from harsh Lewis acids to milder, thiophilic or carbophilic catalysts such as Indium(III) chloride (InCl₃) or Scandium(III) triflate (Sc(OTf)₃) [3]. Additionally, implement a slow-addition protocol for the alkene using a syringe pump to keep its steady-state concentration low, favoring the cross-reaction over polymerization.

Q2: The reaction is yielding fully aromatic quinolines instead of the desired tetrahydroquinolines. Why?

  • Causality : The THQ core is highly susceptible to oxidative rearomatization. The presence of atmospheric oxygen, combined with acidic conditions and elevated temperatures, drives the thermodynamically favorable dehydrogenation of the THQ to the fully conjugated quinoline [1].

  • Solution : Degas all solvents using the freeze-pump-thaw method and run the reaction under a strict argon or nitrogen atmosphere. If rearomatization persists, lower the reaction temperature or switch to a milder catalyst.

Q3: I am getting a complex mixture of endo and exo diastereomers. How can I improve the stereoselectivity?

  • Causality : Because the Povarov reaction is a stepwise process, bond rotation can occur in the zwitterionic intermediate before the Friedel-Crafts ring closure, eroding the kinetic endo preference typically seen in concerted [4+2] cycloadditions [4].

  • Solution : Lowering the temperature (e.g., to -78 °C) restricts bond rotation and favors the kinetically controlled endo product. Alternatively, utilizing bulky chiral phosphoric acids (Brønsted acid catalysis) or bidentate Lewis acids can lock the transition state geometry, significantly enhancing the diastereomeric ratio (dr).

Q4: The reaction stalls, and I only recover the unreacted imine. What went wrong?

  • Causality : This is an electronic mismatch. The Povarov reaction requires an inverse electron-demand setup: the diene (imine) must be electron-deficient, and the dienophile (alkene) must be electron-rich. If your aniline has strong electron-donating groups (e.g., -OMe on the ring), it raises the LUMO of the imine, preventing the nucleophilic attack by the alkene.

  • Solution : If you must use an electron-rich aniline, you need a stronger Lewis acid (like BF₃·OEt₂) to sufficiently lower the imine's LUMO[4], or you must pre-form the imine and isolate it to avoid competitive side reactions before adding the alkene.

Quantitative Data: Catalyst Selection Matrix

Selecting the right catalyst is the most critical variable in optimizing the Povarov reaction. The table below summarizes typical outcomes based on catalyst choice to help you select the optimal conditions for your specific substrates.

CatalystCatalyst LoadingTypical YieldEndo:Exo RatioAlkene Polymerization RiskBest Use Case
InCl₃ 10–20 mol%75–95%Moderate (~3:1)LowBroadest substrate scope; highly tolerant of moisture and functional groups.
BF₃·OEt₂ 10–100 mol%50–80%Good (~5:1)HighStrained alkenes (e.g., norbornene) or highly electron-deficient imines.
Sc(OTf)₃ 5–10 mol%80–90%Good (~4:1)LowMild conditions required; excellent for sensitive functional groups.
Chiral Phosphoric Acids 5–10 mol%70–85%Excellent (>10:1)Very LowEnantioselective and highly diastereoselective synthesis.
Validated Experimental Protocol: InCl₃-Catalyzed Three-Component Povarov Reaction

This protocol is designed as a self-validating system. The use of InCl₃ balances Lewis acidity with functional group tolerance, minimizing alkene polymerization while ensuring complete imine activation [3].

Materials:

  • Aniline derivative (1.0 equiv, 1.0 mmol)

  • Aldehyde derivative (1.0 equiv, 1.0 mmol)

  • Electron-rich alkene (e.g., 3,4-dihydro-2H-pyran or ethyl vinyl ether) (1.5 equiv, 1.5 mmol)

  • Indium(III) chloride (InCl₃) (0.1 equiv, 0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (5.0 mL)

  • Molecular sieves (4Å, activated)

Step-by-Step Methodology:

  • System Preparation : Flame-dry a 25 mL Schlenk flask containing a magnetic stir bar and 200 mg of activated 4Å molecular sieves. Cool under a stream of dry argon.

    • Causality: While InCl₃ is somewhat water-tolerant, removing adventitious water prevents competitive imine hydrolysis, ensuring the equilibrium favors the imine intermediate.

  • Imine Formation : Add the aniline (1.0 mmol) and aldehyde (1.0 mmol) to the flask, followed by 3.0 mL of anhydrous MeCN. Stir at room temperature for 30 minutes.

    • Validation Check: A distinct color change (often to yellow/orange) indicates successful imine formation.

  • Catalyst Addition : Add InCl₃ (0.1 mmol, 22.1 mg) to the stirring mixture. Stir for an additional 10 minutes to allow the Lewis acid-imine complex to form.

  • Alkene Addition (Critical Step) : Dissolve the electron-rich alkene (1.5 mmol) in 2.0 mL of anhydrous MeCN. Using a syringe pump, add this solution dropwise to the reaction mixture over 30 minutes.

    • Causality: Slow addition maintains a low concentration of the alkene, effectively eliminating the risk of cationic homopolymerization.

  • Reaction Monitoring : Stir the reaction at room temperature. Monitor progress via TLC (typically 2–4 hours). The reaction is complete when the imine spot disappears.

  • Quenching and Workup : Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure tetrahydroquinoline diastereomers.

References
  • Title : The Povarov reaction in the synthesis of N-polycyclic compounds with a tetrahydroquinoline fragment Source : Russian Journal of Organic Chemistry (2023) URL :[Link]

  • Title : The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview Source : Current Organic Synthesis (2016) URL :[Link]

  • Title : Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines Source : RSC Advances (2020) URL :[Link]

  • Title : Lewis Acid Catalyzed Three-Component Hetero-Diels−Alder (Povarov) Reaction of N-Arylimines with Strained Norbornene-Derived Dienophiles Source : The Journal of Organic Chemistry (2009) URL :[Link]

Troubleshooting

enhancing the selectivity of tetrahydroquinoline derivatives

Welcome to the Tetrahydroquinoline (THQ) Selectivity Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Tetrahydroquinoline (THQ) Selectivity Technical Support Center . As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals troubleshoot off-target liabilities and optimize the selectivity of 1,2,3,4-tetrahydroquinoline derivatives.

The THQ scaffold is a highly privileged structure found in mTOR inhibitors, BET bromodomain inhibitors, selective estrogen receptor modulators (SERMs), and coagulation factor inhibitors. However, its inherent flexibility and lipophilicity often lead to promiscuous binding. Below, you will find field-proven causality analyses, troubleshooting guides, and self-validating protocols to engineer high-selectivity THQ candidates.

Workflow: Strategic Selectivity Optimization

THQ_Workflow N1 Hit Identification (1,2,3,4-THQ Scaffold) N2 Rational SAR Design (e.g., Morpholine, CF3) N1->N2 Identify Liability N3 Enantiomeric Resolution (Chiral HPLC / Asymmetric Synth) N2->N3 Resolve Isomers N4 In Vitro Selectivity Profiling (Target vs. Anti-Target) N3->N4 Assay Binding N4->N2 Poor Selectivity N5 In Vivo Phenotypic Assays (Off-Target Toxicity Assessment) N4->N5 High Selectivity Index N5->N2 Chemotype Toxicity N6 Optimized Selective THQ Lead Candidate N5->N6 Favorable PK/PD

Fig 1. Iterative workflow for resolving off-target liabilities in THQ derivatives.

Troubleshooting & FAQs

Section 1: Structural Modifications & SAR

Q: Our THQ-based kinase inhibitor is showing broad-spectrum cytotoxicity, hitting multiple off-target kinases. How can we engineer the scaffold to reject off-target binding? A: The unsubstituted THQ core is small enough to fit into the highly conserved ATP-binding pockets of numerous kinases. To enhance selectivity, you must exploit the unique spatial and electronic dimensions of your specific target's active site. Causality & Solution: Systematically incorporate bulky, electronegative groups or water-soluble rings. For example, in the development of THQ-based mTOR inhibitors, the strategic inclusion of a morpholine ring and trifluoromethyl (CF₃) moieties significantly enhanced selectivity[1]. The morpholine ring increases water solubility and facilitates specific hydrogen-bonding interactions within the mTOR ATP-binding pocket, while the bulky, electronegative CF₃ group provides strong interactions that sterically clash with the smaller pockets of off-target kinases[1].

Section 2: Stereochemistry & Enantioselectivity

Q: Our racemic THQ derivative shows potent target inhibition but unacceptable off-target toxicity in cellular assays. How do we resolve this? A: THQ derivatives frequently contain chiral centers (e.g., at the 2, 3, or 4 positions). The spatial orientation of these substituents strictly dictates the molecule's ability to discriminate between the target and anti-targets. Causality & Solution: Enantiomers of THQ derivatives often exhibit vastly different pharmacological profiles. In the development of THQ derivatives as Factor XIa (FXIa) inhibitors, chiral separation revealed that the dextrorotatory (+)-enantiomer exhibited a highly selective Ki​ of 0.20 nM, whereas the levorotary (-)-enantiomer was over 1000-fold less potent ( Ki​ = 230 nM)[2]. To resolve this, you must separate your isomers via chiral HPLC or utilize enantioselective flow synthesis (e.g., utilizing immobilized chiral phosphoric acid catalysts)[3]. Testing isolated enantiomers is a mandatory step to ensure your observed toxicity is not being driven by the inactive eutomer binding to off-targets.

Section 3: Avoiding Chemotype-Specific Toxicity

Q: Our THQ-based candidate is highly selective in vitro but induces unexpected cardiovascular pressor effects in vivo. What is causing this, and how do we troubleshoot it? A: Certain functionalized THQ scaffolds can induce chemotype-specific in vivo toxicities that are entirely invisible to standard in vitro kinase or receptor panels. Causality & Solution: A classic example of this liability is the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib. Despite excellent target engagement, its 1,2,3,4-tetrahydroquinoline scaffold unexpectedly induced aldosterone biosynthesis, leading to fatal off-target cardiovascular pressor effects[4]. If you observe chemotype-driven toxicity, you must perform scaffold hopping. Replacing the THQ core with conformationally restricted alternatives—such as an isonipecotic acid derivative or a diazadecaline subunit—can completely abrogate these off-target pressor effects while maintaining primary target efficacy[4].

Quantitative Data: Selectivity Benchmarks

The following table summarizes how specific structural and stereochemical modifications impact the selectivity index of THQ derivatives across different therapeutic targets.

CompoundTargetStructural Modification / StereochemistryTarget EfficacyOff-Target Profile / Selectivity
Compound 10e mTORMorpholine + Trifluoromethyl (CF₃) IC50​=0.033±0.003 µMMinimal toxicity to normal Vero cells[1]
Compound 10c mTORDi-Fluoro substitution (Positions 3,5) IC50​=3.73±0.17 µMModerate activity, poor selectivity[1]
Compound 1 Factor XIaDextrorotatory (+)-enantiomer Ki​=0.20 nM>1000-fold selectivity over FVIIa[2]
Compound 36 Factor XIaLevorotary (-)-enantiomer Ki​=230 nMPoor selectivity, low potency[2]
Torcetrapib CETP1,2,3,4-Tetrahydroquinoline corePotent CETP inhibitionInduces aldosterone biosynthesis (Pressor effects)[4]
PF-04445597 CETPScaffold hop to Isonipecotic acidPotent CETP inhibitionDevoid of pressor effects[4]

Standard Operating Procedure (SOP)

Protocol: Self-Validating TR-FRET Selectivity Profiling for THQ Derivatives Objective: Quantify the binding affinity and selectivity of THQ analogs against a panel of homologous targets (e.g., profiling BET bromodomain inhibitors for BRD4 vs. BRD2 selectivity)[5]. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) minimizes compound autofluorescence—a common false-positive liability with functionalized quinolines—by utilizing a microsecond time delay before measurement, ensuring only target-specific binding is recorded.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., His-tagged BRD4) and the fluorescent tracer ligand in assay buffer (50 mM HEPES, 50 mM NaCl, 0.5% CHAPS, pH 7.4). Causality: The inclusion of 0.5% CHAPS prevents the non-specific hydrophobic aggregation of lipophilic THQ derivatives, ensuring that any observed inhibition is due to true active-site binding rather than aggregate formation.

  • Compound Titration: Perform a 12-point serial dilution (1:3) of the THQ derivative in 100% DMSO. Dilute the intermediate plate 1:20 in assay buffer to yield a final DMSO concentration of 1% in the assay.

  • Assay Assembly: Combine 5 µL of the compound, 5 µL of the protein/fluorophore mix, and 5 µL of LanthaScreen Eu-anti-His antibody in a 384-well low-volume plate.

  • Self-Validation Checkpoint (Internal Controls):

    • Positive Control: Include a validated pan-inhibitor (e.g., the THQ-based I-BET726) to define the maximum inhibition (100% displacement)[5].

    • Negative Control: Include a structurally similar but inactive THQ enantiomer to confirm the absence of assay interference (e.g., quenching or autofluorescence).

    • Quality Metrics: Calculate the Z'-factor for the plate. The assay is only validated and actionable if Z' > 0.6.

  • Incubation & Detection: Incubate the plate in the dark for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ . Calculate the Selectivity Index (SI) = IC50​ (Anti-Target) / IC50​ (Primary Target).

References

  • "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis", mdpi.
  • "Tetrahydroquinoline Derivatives as Potent and Selective Factor XIa Inhibitors", acs.
  • "Identification of a novel, non-tetrahydroquinoline variant of the cholesteryl ester transfer protein (CETP) inhibitor torcetrapib, with improved aqueous solubility", nih.
  • "The Discovery of I-BET726 (GSK1324726A), a Potent Tetrahydroquinoline ApoA1 Up-Regulator and Selective BET Bromodomain Inhibitor", acs.
  • "Enantioselective Flow Synthesis of a Tetrahydroquinoline SERM Enabled by Immobilized Chiral Phosphoric Acid Catalysis and Diboronic Acid Mediated Selective Nitro Reduction", researchgate.

Sources

Optimization

optimization of dosage for in vivo studies with tetrahydroquinolines

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with tetrahydroquinoline (THQ) compounds in in vivo models.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for scientists and drug development professionals working with tetrahydroquinoline (THQ) compounds in in vivo models. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make critical decisions, troubleshoot challenges, and optimize your experimental outcomes. The THQ scaffold is a cornerstone in medicinal chemistry, found in numerous agents with diverse biological activities, from anticancer to neurotropic effects.[1][2][3] However, their frequent lipophilicity and variable metabolic profiles present unique challenges in establishing an effective and safe in vivo dose.[4]

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Section 1: Foundational Concepts & Initial Considerations

Q1: I have a new tetrahydroquinoline derivative. Where do I even begin with planning my in vivo dosing strategy?

The journey from a promising compound in vitro to a successful in vivo study begins with a thorough characterization of your molecule's fundamental properties. Before administering the first dose, you must address two critical areas: physicochemical properties and formulation development.

1. Physicochemical Characterization: Many THQ derivatives are lipophilic, which is often desirable for properties like blood-brain barrier penetration but can lead to poor aqueous solubility.[4] This is the single most common hurdle for in vivo studies. Key parameters to determine are:

  • Aqueous Solubility: How much of your compound dissolves in aqueous media at physiological pH?

  • LogP/LogD: What is the lipophilicity of your compound? This influences absorption, distribution, and potential for non-specific binding.

  • pKa: Does your molecule have ionizable groups? This will affect its solubility and permeability across biological membranes.

2. Formulation Development: You cannot simply inject a DMSO stock solution into an animal and expect meaningful results. The initial vehicle used in early discovery is often toxic and incompatible with clinical use.[5] Developing a safe and effective formulation is paramount for achieving adequate exposure.

  • Why it Matters: A poor formulation can lead to drug precipitation upon injection, causing low and erratic bioavailability.[6] This is a primary reason for failed in vivo studies, often misinterpreted as a lack of compound efficacy.

  • Initial Steps: Start by screening a panel of pharmaceutically acceptable excipients (solvents, surfactants, and co-solvents) to find a vehicle that can solubilize your THQ derivative at the required concentration. Up to 70% of new chemical entities are poorly soluble, making this a critical step.[5]

The workflow below illustrates the essential starting points that feed into your first in vivo study.

cluster_0 Phase 1: Pre-Dosing Characterization cluster_1 Phase 2: Formulation & Dose Planning cluster_2 Phase 3: First In Vivo Study A Synthesize & Purify Tetrahydroquinoline Analog B Determine Physicochemical Properties (Solubility, LogP, pKa) A->B C Assess In Vitro Potency (e.g., IC50, EC50) A->C D Screen Formulation Vehicles (Solubilizers, Surfactants) B->D Is solubility < 10 µg/mL? F Plan Dose Range-Finding (DRF) Study C->F Target Efficacy Exposure E Select Lead Formulation (Vehicle Safety & Tolerability) D->E E->F G Execute Non-GLP Dose Range-Finding Study F->G cluster_0 Therapeutic Window cluster_1 PK_PD Dose PK (Exposure) (Cmax, AUC) PD (Effect) (Efficacy, Toxicity) a Effective Concentration Range PK_PD:f1->a Correlates to b Toxic Concentration Range PK_PD:f1->b Correlates to c Sub-therapeutic Range PK_PD:f1->c Correlates to

Caption: Relationship between dose, PK exposure, and PD effect defining the therapeutic window.

Practical Application: Let's say your DRF study yielded the following results:

  • 100 mg/kg: Significant toxicity observed. PK analysis shows an average AUC of 50,000 ng*h/mL.

  • 30 mg/kg: Robust efficacy with no toxicity. PK analysis shows an average AUC of 15,000 ng*h/mL.

  • 10 mg/kg: Minimal efficacy. PK analysis shows an average AUC of 4,000 ng*h/mL.

From this, you can hypothesize that your therapeutic window lies in an exposure range with an AUC between ~10,000 and <50,000 ng*h/mL. For your next, larger efficacy study, you can confidently select doses (e.g., 20, 40, and 60 mg/kg) that are predicted to achieve exposures squarely within this therapeutic window, maximizing your chances of success while minimizing animal use.

Section 4: Troubleshooting Common Issues

Q4: I'm not seeing any efficacy, even at doses where I start to see toxicity. What should I investigate?

This is a common and frustrating scenario. The issue can often be traced back to three main areas: formulation, metabolism, or target engagement.

  • Poor Bioavailability/Exposure:

    • Problem: The compound is not being absorbed effectively, so plasma concentrations never reach the required therapeutic level. This is especially common with poorly soluble THQs. [4][5] * Troubleshooting:

      • Analyze PK Samples: Did you confirm drug exposure? If your AUC and Cmax are very low or undetectable, the problem is almost certainly formulation-related.

      • Re-evaluate Formulation: The vehicle may be inadequate. Techniques to improve solubility include using different surfactants, creating lipid-based formulations, or reducing the particle size of the compound (micronization). [7][8]

  • Rapid Metabolism:

    • Problem: The compound is absorbed but cleared from the body too quickly to exert a therapeutic effect. The THQ scaffold can be susceptible to metabolism, sometimes by specific enzymes like CYP3A4. [9] * Troubleshooting:

      • Check PK Profile: A very short half-life (t½) in your PK data would indicate rapid clearance.

      • In Vitro Metabolism Studies: Incubate your compound with liver microsomes (human, rat, mouse) to determine its metabolic stability. [10]If it's metabolized quickly, medicinal chemists may need to modify the structure to block the "soft spot" for metabolization. [11]

  • Lack of Target Engagement:

    • Problem: The drug is reaching the target tissue but is not binding to or modulating its target effectively in vivo.

    • Troubleshooting:

      • Tissue Distribution: Does your compound actually reach the target organ? This requires more advanced PK studies measuring drug concentration in tissues.

      • PD Biomarker: Can you measure a direct biomarker of target engagement? For example, if your THQ inhibits a specific kinase, can you measure the phosphorylation of a downstream substrate in tumor tissue? A robust PD biomarker provides definitive proof that the drug is hitting its target.

Start No In Vivo Efficacy Observed CheckPK Were PK samples analyzed? Start->CheckPK LowExposure Exposure is low or undetectable CheckPK->LowExposure Yes GoodExposure Exposure is adequate CheckPK->GoodExposure Yes Formulation Root Cause: Poor Formulation / Bioavailability Action: Reformulate (e.g., use lipids, surfactants, reduce particle size) CheckPK->Formulation No (Crucial Missing Data!) LowExposure->Formulation ShortHalfLife Is half-life very short? GoodExposure->ShortHalfLife Metabolism Root Cause: Rapid Metabolism Action: Assess in vitro metabolic stability. Consider chemical modification. Target Root Cause: Lack of Target Engagement Action: Confirm tissue distribution. Develop/measure PD biomarker. ShortHalfLife->Metabolism Yes ShortHalfLife->Target No

Caption: Troubleshooting decision tree for lack of in vivo efficacy.

Section 5: Advanced Topic: Allometric Scaling for First-in-Human (FIH) Dose Prediction

Q5: My THQ is advancing toward clinical development. How can I use my preclinical data to predict the starting dose in humans?

Predicting the first-in-human (FIH) dose is a critical step that relies heavily on preclinical safety and PK data. [12]The most common method is allometric scaling , which uses mathematical relationships to predict human PK parameters from data obtained in several animal species. [12][13] The fundamental principle is that many physiological parameters, including drug clearance (CL), scale with body weight (BW) according to a power law function:

Parameter = a * (BW)b

Where 'a' is the allometric coefficient and 'b' is the allometric exponent. [14] Simplified Workflow for FIH Dose Prediction:

  • Gather Preclinical Data: Obtain comprehensive PK data (especially clearance) from at least three mammalian species (e.g., mouse, rat, dog). [14]2. Perform Allometric Scaling: Plot the log of the PK parameter (e.g., CL) against the log of body weight for the different species. The slope of this line gives you the exponent 'b'. This allows you to extrapolate the predicted clearance in humans.

  • Determine the Human Equivalent Dose (HED): The most conservative approach, recommended by the FDA, is to identify the No-Observed-Adverse-Effect-Level (NOAEL) in the most sensitive animal species from toxicology studies. [15]This NOAEL is then converted to a Human Equivalent Dose (HED) using body surface area scaling factors.

  • Apply Safety Factor: A safety factor (typically 10-fold or greater) is applied to the HED to determine the final Maximum Recommended Starting Dose (MRSD) for the clinical trial. [15]This ensures the first human volunteers receive a dose that is highly unlikely to cause adverse effects.

This process integrates data from multiple animal studies to make a scientifically grounded and safety-conscious decision for entering the clinic. [13][15]

FAQs

Q: Can I use DMSO in my formulation for in vivo studies? A: It is highly discouraged. While often used for initial in vitro screening, organic solvents like DMSO are toxic and can cause local irritation and confounding biological effects in vivo. They are not clinically relevant vehicles. [5] Q: My THQ seems to have very different in vivo activity compared to a structurally similar analog. Why? A: This is a known phenomenon with the THQ scaffold. Subtle structural changes can have profound effects on metabolic stability and bioavailability. [4]Differences in first-pass metabolism after administration can lead to disparate in vivo results even when in vitro potencies are similar. [4] Q: What is the difference between a non-GLP DRF study and a formal GLP toxicology study? A: A non-GLP DRF study is a preliminary, exploratory study with small group sizes and flexible protocols, designed to guide dose selection. [16]A GLP (Good Laboratory Practice) study is a formal, regulatory-grade study conducted under strict protocols with larger animal groups to provide the high-quality safety data required for submission to regulatory agencies like the FDA. [17]

References

  • Trivedi, R. (2020). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Pharmaceutical Technology.
  • Yong, S., et al. (2016). Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands. ACS Chemical Neuroscience.[Link]

  • Marastoni, E., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Ling, J., et al. (2009). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. The AAPS Journal.[Link]

  • Charles River Laboratories. Dose Range Finding Studies. Charles River Laboratories Website.[Link]

  • Bienta. Dose range finding (DRF). Bienta Website.[Link]

  • Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.[Link]

  • Sá, F., et al. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews.[Link]

  • Valdés-Jiménez, A., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules.[Link]

  • Al-Howiriny, T. A., et al. (2024). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate.[Link]

  • Khan, I., et al. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. Molecules.[Link]

  • Gilbert, A. M., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.[Link]

  • Al-Ostath, A. I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org.[Link]

  • Obach, R. S., et al. (2007). Metabolic aromatization of N-alkyl-1,2,3,4-tetrahydroquinoline substructures to quinolinium by human liver microsomes and horseradish peroxidase. Drug Metabolism and Disposition.[Link]

  • Andrews, M., et al. (2014). Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists. Journal of Medicinal Chemistry.[Link]

  • Bentley, D. (2021). “Where do I start?”: Strategies for selecting the first dose for human clinical trials. Certara.[Link]

  • Ritika, et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research.[Link]

  • Attentive Science. (2023). Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. Attentive Science Website.[Link]

  • Antkiewicz-Michaluk, L., et al. (2014). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Neurotoxicity Research.[Link]

  • Fernandez, E., et al. (2016). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics of a new anticancer agent. PAGE Meeting.[Link]

  • Chen, X-Q., et al. (2009). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology.[Link]

  • Lavan, M. & Knipp, G.T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University Thesis.[Link]

  • Al-Ostath, A. I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.[Link]

  • Al-Warhi, T., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate.[Link]

  • Lee, D-Y., et al. (2021). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. Viruses.[Link]

  • An, G. & Fa-xi, L. (2017). The application of allometric scaling principles to predict pharmacokinetic parameters across species. ResearchGate.[Link]

  • Al-Ostath, A. I., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules.[Link]

  • Patsnap Synapse. (2025). How to support first-in-human (FIH) dose selection with PK? Patsnap Synapse Website.[Link]

  • Kumar, C. G., et al. (2017). Expanding the tetrahydroquinoline pharmacophore. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Hsieh, T-J., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules.[Link]

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Stability of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working with Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals working with Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate . This compound presents a dual-challenge profile: it contains an electron-rich, oxidation-prone 1,2,3,4-tetrahydroquinoline (THQ) core paired with a hydrolysis-sensitive methyl ester moiety.

Below, you will find troubleshooting guides, FAQs, and self-validating protocols to ensure the scientific integrity of your characterization workflows.

Section 1: Structural Elucidation & NMR Troubleshooting

Frequently Asked Questions

Q: Why am I seeing a convoluted, unresolvable multiplet in the 2.5–3.5 ppm region of my ¹H-NMR spectrum? A: This region is notoriously congested for this specific scaffold. The aliphatic protons of the THQ ring (specifically the methylene groups at C2 and C4) heavily overlap with the benzylic methylene protons of the acetate group (-CH₂-COOCH₃). Because these protons exist in similar electronic environments, 1D ¹H-NMR alone is insufficient for structural validation.

Q: My secondary amine (N-H) proton is missing or appears as a very broad hump. Is my compound degraded? A: Not necessarily. The N-H proton in tetrahydroquinolines undergoes rapid chemical exchange, especially if there is trace moisture or acidic impurities in your deuterated solvent (e.g., CDCl₃). Furthermore, the quadrupolar moment of the adjacent ¹⁴N nucleus causes relaxation broadening. Causality & Solution: Switching to a highly dried, non-protic solvent like DMSO-d₆ often sharpens the N-H signal (typically emerging around 5.5-6.5 ppm) by slowing down the exchange rate through strong hydrogen bonding with the solvent.

Methodology: 2D-NMR Protocol for Unambiguous Assignment

To establish a self-validating system for structural confirmation, you must utilize 2D NMR to separate overlapping proton signals based on their carbon chemical shifts.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent is sourced from a fresh ampoule to prevent moisture-induced proton exchange.

  • 1D Baselines: Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra to establish baseline chemical shifts.

  • HSQC Acquisition: Run a ¹H-¹³C HSQC experiment. This will separate the overlapping ¹H signals based on their distinct ¹³C shifts (e.g., the C2 carbon of the THQ ring will appear at a different shift than the benzylic CH₂ carbon).

  • HMBC Acquisition: Run a ¹H-¹³C HMBC optimized for long-range couplings (8 Hz).

  • Data Processing & Validation: Map the HMBC correlation from the singlet methyl ester protons (~3.6 ppm) to the carbonyl carbon (~172 ppm). The benzylic methylene protons will show correlations to both this carbonyl carbon and the C5/C7 aromatic carbons of the THQ ring, unambiguously distinguishing them from the THQ aliphatic ring protons.

NMRWorkflow Sample Sample Prep (Anhydrous DMSO-d6) OneD 1D NMR (1H & 13C) Sample->OneD HSQC HSQC (Direct C-H) OneD->HSQC Identify attached protons HMBC HMBC (Long-range C-H) OneD->HMBC Identify quaternary carbons Resolve Resolve Overlap (THQ CH2 vs Acetate CH2) HSQC->Resolve HMBC->Resolve

Caption: Step-by-step 2D NMR workflow to resolve aliphatic signal overlap.

Section 2: LC-MS & Stability Issues (The "Disappearing Peak" Problem)

Frequently Asked Questions

Q: During LC-MS analysis, I observe my target mass (M+H = 206 m/z), but also significant peaks at M+H = 202 m/z and M+H = 192 m/z. What is happening? A: Your compound is undergoing in-situ degradation. Tetrahydroquinolines are notoriously susceptible to oxidative aromatization into quinolines, especially in solution and under ambient light exposure[1]. The peak at 202 m/z (-4 Da) corresponds to the fully oxidized methyl 2-(quinolin-6-yl)acetate. Concurrently, the methyl ester is prone to hydrolysis in aqueous mobile phases (especially if unbuffered), leading to the carboxylic acid derivative at 192 m/z[2].

Q: How can I differentiate between in-source MS fragmentation and actual sample degradation? A: Look at your Total Ion Chromatogram (TIC). In-source fragmentation will co-elute perfectly with your parent peak. If the peaks at 202 m/z and 192 m/z have different retention times than your parent compound, they are distinct chemical species present in your vial, indicating the compound degraded prior to or during the chromatographic run[3].

Data Presentation: Degradation Kinetics

The following table summarizes the quantitative degradation of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate under various stress conditions over a 24-hour period.

Stress ConditionPrimary DegradantDegradation (%) at 24hCausality / Mechanism
Ambient Light, Room Temp (MeOH)Quinoline derivative [m/z 202]18.5%Photo-induced oxidative dehydrogenation of the THQ core[1].
Dark, 40°C (Aqueous, pH 2.0)Carboxylic acid [m/z 192]22.0%Acid-catalyzed acyl nucleophilic substitution (ester hydrolysis)[2].
Dark, 40°C (Aqueous, pH 10.0)Carboxylic acid[m/z 192]85.4%Base-catalyzed saponification of the methyl ester[2].
Dark, 4°C (Anhydrous Acetonitrile)None detected< 1.0%Absence of water prevents hydrolysis; lack of light/heat limits oxidation[3].
Methodology: Stability-Indicating HPLC Workflow

To prevent analytical artifacts, use this optimized, self-validating protocol for purity analysis:

  • Mobile Phase Preparation: Use a buffered aqueous phase (10 mM Ammonium Acetate, pH 6.0) to minimize both acid- and base-catalyzed ester hydrolysis. Use LC-MS grade Acetonitrile as the organic modifier.

  • Sample Preparation: Prepare samples in anhydrous Acetonitrile immediately prior to analysis. Store in amber autosampler vials to prevent photo-oxidation[3].

  • Chromatographic Separation: Utilize a C18 column (e.g., 5 µm, 4.6 x 150 mm) with a gradient of 10% to 90% Acetonitrile over 15 minutes.

  • Detection: Monitor at 254 nm (optimal for the aromatic ring) and configure the MS in ESI+ mode.

  • System Validation: Inject a known oxidized standard (methyl 2-(quinolin-6-yl)acetate) and a hydrolyzed standard prior to your sample. This proves that your method can achieve baseline resolution between the parent THQ peak and its primary degradants.

DegradationPathways Parent Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (Parent Compound) Oxidation Oxidative Dehydrogenation (Light / O2) Parent->Oxidation Photo-oxidation Hydrolysis Ester Hydrolysis (H2O / pH Extremes) Parent->Hydrolysis Nucleophilic Attack Quinoline Methyl 2-(quinolin-6-yl)acetate [m/z 202] Oxidation->Quinoline -4 Da (Loss of 4H) Acid 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetic acid [m/z 192] Hydrolysis->Acid -14 Da (Loss of CH2)

Caption: Divergent degradation pathways of the target compound via oxidation and hydrolysis.

References

  • Fused Tetrahydroquinolines Are Interfering with Your Assay Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Stability Indicating HPLC Method Development – A Review Source: International Journal of Trend in Scientific Research and Development (IJTSRD) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

"Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate" vs other neuroprotective agents

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating multi-target-directed ligands (MTDLs) in neuropharmacology. Executive Summary: The Shift Toward Multi-Target-Direc...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating multi-target-directed ligands (MTDLs) in neuropharmacology.

Executive Summary: The Shift Toward Multi-Target-Directed Ligands

Neurodegenerative pathologies—ranging from acute ischemic stroke to chronic conditions like Alzheimer's and Parkinson's diseases—are driven by a complex, interconnected web of oxidative stress, glutamate excitotoxicity, and nitric oxide (NO) toxicity. Historically, clinical interventions have relied on single-target agents, such as the NMDA receptor channel blocker Memantine or the free radical scavenger Edaravone . However, these monotherapies often fail to halt the cascading nature of neuronal apoptosis.

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (MTQA) represents a highly promising class of compounds based on the 1,2,3,4-tetrahydroquinoline (THQ) scaffold. By functioning as a Multi-Target-Directed Ligand (MTDL), the THQ pharmacophore simultaneously antagonizes the NMDA receptor, selectively inhibits neuronal Nitric Oxide Synthase (nNOS), and directly scavenges reactive oxygen species (ROS)[1][2]. This guide objectively compares the mechanistic profile and experimental efficacy of MTQA against standard single-target neuroprotective agents.

Mechanistic Pathways & Structural Causality

The neuroprotective superiority of the THQ scaffold over traditional agents lies in its structural ability to interface with multiple distinct biological targets without causing off-target toxicity.

  • NMDA Receptor Antagonism (Glycine Site): Unlike Memantine, which acts as an uncompetitive pore blocker and can disrupt basal physiological neurotransmission, THQ derivatives act as antagonists at the strychnine-insensitive glycine binding site of the NMDA receptor[1]. This allosteric modulation prevents glutamate-induced Ca²⁺ overload while preserving normal synaptic signaling.

  • Isoform-Selective nNOS Inhibition: The overproduction of NO by nNOS during excitotoxicity leads to the formation of highly toxic peroxynitrite radicals. The THQ core is structurally optimized to penetrate the narrow heme-active site of nNOS. Crucially, its steric bulk and hydrogen-bonding profile grant it massive selectivity over endothelial NOS (eNOS), avoiding the severe hypertensive side effects associated with non-selective NOS inhibitors[2].

  • Direct ROS Scavenging: The secondary amine and electron-rich aromatic ring of the tetrahydroquinoline system serve as excellent hydrogen-atom transfer (HAT) donors, rapidly neutralizing lipid peroxyl radicals and halting oxidative chain reactions[3][4].

Neuroprotection MTQA MTQA (THQ Scaffold) NMDA NMDA Receptor MTQA->NMDA Antagonizes (Glycine Site) nNOS nNOS Enzyme MTQA->nNOS Selective Inhibition ROS ROS & Free Radicals MTQA->ROS Direct Scavenging Memantine Memantine Memantine->NMDA Pore Blocker Edaravone Edaravone Edaravone->ROS Scavenging Excitotoxicity Excitotoxicity & Apoptosis NMDA->Excitotoxicity Ca2+ Overload nNOS->Excitotoxicity NO Toxicity ROS->Excitotoxicity Lipid Peroxidation Survival Neuronal Survival Excitotoxicity->Survival Attenuated by Agents

Fig 1: Multi-target neuroprotective pathways of MTQA vs single-target agents.

Quantitative Efficacy Comparison

The following table synthesizes the pharmacological metrics of MTQA (representative THQ derivative data) compared to clinical standards. The data highlights MTQA's balanced multi-target profile versus the highly potent, yet strictly isolated, effects of the control agents.

CompoundPrimary Target MechanismNMDA IC₅₀ (µM)nNOS IC₅₀ (µM)eNOS/nNOS SelectivityDPPH Scavenging EC₅₀ (µg/mL)
MTQA (THQ) MTDL (NMDA/nNOS/ROS)~1.5 (Glycine site)~0.12> 800-fold~25.0
Memantine NMDA Pore Blocker~1.0 (Channel)> 100 (Inactive)N/A> 500 (Inactive)
Edaravone Free Radical Scavenger> 100 (Inactive)> 100 (Inactive)N/A~15.0
7-Nitroindazole nNOS Inhibitor> 100 (Inactive)~0.40~40-fold> 200 (Weak)

Note: MTQA demonstrates comparable nNOS inhibition to dedicated inhibitors but with vastly superior eNOS selectivity, whilst maintaining potent ROS scavenging capabilities.

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity reproducibility in your drug development pipeline, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed to prevent false positives.

Protocol A: Radiometric nNOS vs. eNOS Selectivity Assay

Purpose: To quantify the exact catalytic inhibition of nNOS while confirming the absence of eNOS off-target binding. Causality Rationale: Measuring the conversion of [³H]-L-arginine to [³H]-L-citrulline is the gold standard because it directly quantifies enzyme catalytic output rather than relying on downstream, highly reactive NO byproducts that can be artificially quenched by the compound's own antioxidant properties.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 1 mM DTT. Causality: DTT maintains the enzyme's critical zinc-thiolate cluster in a reduced, active state.

  • Enzyme Pre-incubation: Incubate recombinant human nNOS (or eNOS) with serial dilutions of MTQA (0.01 µM to 100 µM) for 15 minutes at 37°C. Causality: THQ derivatives often exhibit slow-binding kinetics; pre-incubation ensures thermodynamic equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add a master mix containing 10 µM [³H]-L-arginine, 1 mM NADPH, 10 µg/mL Calmodulin, and 1.25 mM CaCl₂.

  • Reaction Quenching: After exactly 10 minutes, quench the reaction with 2 mL of ice-cold STOP buffer (20 mM HEPES, 2 mM EDTA, pH 5.5). Causality: EDTA rapidly chelates Ca²⁺, instantly stripping calmodulin from the NOS enzyme and halting all catalytic activity, ensuring precise timing.

  • Resin Separation: Pass the quenched mixture through a column containing Dowex-50W (Na⁺ form) cation exchange resin. Causality: Unreacted[³H]-L-arginine is positively charged and binds to the resin. The product, [³H]-L-citrulline, is neutral at this pH and elutes in the flow-through.

  • Validation Check: Include a control well utilizing 2 mM EGTA instead of CaCl₂. If citrulline is produced in this well, the enzyme preparation is compromised by Ca²⁺-independent background activity.

Protocol B: DPPH Free Radical Scavenging Assay

Purpose: To evaluate the direct hydrogen-atom transfer (HAT) capacity of the THQ scaffold[3][4].

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol. Causality: Methanol is required because DPPH is insoluble in aqueous buffers, and methanol does not interfere with the HAT mechanism.

  • Sample Plating: In a 96-well microplate, add 100 µL of MTQA at varying concentrations (5–100 µg/mL). Use Ascorbic Acid as a positive control.

  • Radical Introduction: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Seal the plate and incubate in total darkness for 30 minutes at room temperature. Causality: DPPH is highly photosensitive; light exposure causes baseline degradation, leading to false-positive scavenging results. The 30-minute window allows the kinetic reaction of sterically hindered THQ amines to reach a steady state[3].

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Validation Check: The negative control (methanol + DPPH only) must maintain an absorbance of ~0.9 to 1.0. A lower baseline indicates degraded DPPH stock, invalidating the EC₅₀ calculation.

Sources

Comparative

comparing synthesis methods for substituted tetrahydroquinolines

A Comprehensive Comparison Guide: Synthesis Methodologies for Substituted Tetrahydroquinolines Substituted 1,2,3,4-tetrahydroquinolines (THQs) are privileged heterocyclic scaffolds ubiquitous in biologically active natur...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Synthesis Methodologies for Substituted Tetrahydroquinolines

Substituted 1,2,3,4-tetrahydroquinolines (THQs) are privileged heterocyclic scaffolds ubiquitous in biologically active natural products, pharmaceutical agents, and advanced agrochemicals. Because the saturated carbocyclic ring fused to the pyridine core allows for diverse stereochemical configurations, achieving high regioselectivity and enantioselectivity during their synthesis is a critical challenge in medicinal chemistry[1].

As drug discovery demands increasingly complex and sterically hindered THQ derivatives, traditional unselective hydrogenation of quinolines is no longer sufficient. This guide provides an in-depth, objective comparison of modern synthetic methodologies—analyzing their mechanistic causality, performance metrics, and practical execution in the laboratory.

Comparative Analysis of Core Methodologies

The synthesis of substituted THQs generally falls into three modern strategic categories: multicomponent cycloadditions, asymmetric transfer hydrogenation (ATH), and domino/cascade cyclizations.

The Povarov Reaction (Multicomponent Aza-Diels-Alder)

The Povarov reaction is a formal inverse electron-demand [4+2] aza-Diels-Alder cycloaddition between an N -arylimine (often formed in situ from an aniline and an aldehyde) and an electron-rich alkene (dienophile).

  • Mechanistic Causality: The reaction is traditionally catalyzed by Lewis acids (e.g., Cu(OTf)2​ , AlCl3​ ), which coordinate to the imine nitrogen, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy to facilitate nucleophilic attack by the alkene[2].

  • Recent Advancements: Recent breakthroughs have replaced harsh Lewis acids with fluorinated solvents like hexafluoro-2-propanol (HFIP). HFIP acts as a potent hydrogen-bond donor, stabilizing polarized transition states. Furthermore, using N -benzylhydroxylamines instead of traditional anilines allows the incorporation of electron-deficient and aliphatic alkenes, expanding the chemical space and avoiding the direct handling of hazardous gaseous alkenes like isobutene[3].

Asymmetric Transfer Hydrogenation (ATH) & Organocatalysis

For enantiopure THQs, asymmetric transfer hydrogenation of quinolines or 2-aminochalcones is the gold standard.

  • Mechanistic Causality: This approach frequently utilizes a Chiral Phosphoric Acid (CPA) as a dual-activation catalyst. The Brønsted acid protonates the substrate (forming a reactive iminium ion), while the bulky chiral phosphate counterion provides a rigid stereochemical pocket. This forces the hydride source (typically a Hantzsch ester) to attack exclusively from the less sterically hindered face[4].

  • Relay Catalysis: Advanced iterations use a binary system (e.g., an achiral gold complex paired with a CPA). The gold acts as a π -Lewis acid to drive initial hydroamination, while the CPA governs the subsequent enantioselective hydride transfer[4].

Domino/Cascade Reactions (Reductive Amination-SNAr)

Domino reactions synthesize the THQ core by triggering a sequence of events from a single acyclic precursor.

  • Mechanistic Causality: A prime example is the reductive amination-Nucleophilic Aromatic Substitution (SNAr) sequence. An initial reductive amination forms a secondary amine, which immediately undergoes an intramolecular SNAr ring closure. This cyclization is highly dependent on the presence of an electron-withdrawing group (e.g., −NO2​ ) positioned to stabilize the transient Meisenheimer complex during the displacement of a leaving group (like fluorine)[5].

Quantitative Performance Matrix

The following table summarizes the operational parameters and performance outcomes of the discussed methodologies to aid in route selection.

Synthesis MethodologyTypical Yield (%)StereoselectivityAtom EconomyKey Substrate RequirementPrimary Catalyst / Reagent
Povarov Cycloaddition [2]70–95%High Diastereoselectivity (cis)HighAldehyde, Aniline, Electron-rich alkeneLewis Acid ( Cu(OTf)2​ ) or HFIP solvent
CPA-Catalyzed ATH [4]80–98%Excellent (90–99% ee)Moderate (Hantzsch ester byproduct)2-aminochalcones or substituted quinolinesChiral Phosphoric Acid (CPA)
Gold/CPA Relay Catalysis [4]85–95%Excellent (92–98% ee)High N -aryl propargylaminesAu-complex + CPA
Domino Amination-SNAr [5]58–98%N/A (Often achiral)Low-Moderateortho-Fluoro-nitroaromatics Pd/C,H2​ or NaBH(OAc)3​

Mechanistic Workflows & Visualizations

To fully grasp the causality of these reactions, it is essential to visualize the transition states and molecular logic.

Pathway A: The Povarov Reaction Mechanism

The Povarov reaction relies on the precise sequential assembly of three components, driven by the electrophilic activation of the imine.

Povarov A Aniline + Aldehyde B Schiff Base (Imine) A->B Condensation (-H2O) C Lewis Acid / HFIP Activation B->C Catalyst Binding E [4+2] Aza-Diels-Alder Cycloaddition C->E Activated Intermediate D Electron-Rich Alkene D->E Dienophile Attack F Substituted Tetrahydroquinoline E->F Rearrangement & Rearomatization

Caption: Multicomponent Povarov reaction workflow highlighting the critical Lewis acid/HFIP activation step.

Pathway B: Asymmetric Transfer Hydrogenation (ATH)

Enantioselective reduction requires a highly organized ternary transition state where the catalyst, substrate, and hydride source are perfectly aligned.

ATH Q Substituted Quinoline or 2-Aminochalcone I Ternary Complex (Substrate-CPA-Hydride) Q->I H-Bonding Activation C Chiral Phosphoric Acid (CPA) Catalyst C->I Stereofacial Shielding H Hantzsch Ester (Hydride Source) H->I Hydride Delivery T Enantioenriched Tetrahydroquinoline I->T Stereoselective Reduction

Caption: CPA-catalyzed ATH pathway demonstrating ternary complex formation for stereoselective hydride transfer.

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating, meaning it contains built-in analytical checkpoints to confirm success before proceeding to the next step. Below are standard operating procedures for the two primary methodologies.

Protocol A: Lewis Acid-Catalyzed Multicomponent Povarov Reaction

Objective: Synthesis of cis-2,4-disubstituted tetrahydroquinolines.

  • Preparation & Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the aldehyde (1.0 equiv) and aniline (1.0 equiv) in anhydrous acetonitrile ( CH3​CN ).

    • Causality Checkpoint: Argon prevents oxidative degradation of the aniline. Acetonitrile is chosen for its polarity, which stabilizes the subsequent charged intermediates without coordinating too strongly to the Lewis acid.

  • Catalyst Addition: Add Cu(OTf)2​ (10 mol%) to the stirring mixture at room temperature. Stir for 30 minutes.

    • In-Process Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the aldehyde spot and the appearance of a new, UV-active imine spot confirms Schiff base formation[2].

  • Cycloaddition: Dropwise add the electron-rich alkene (e.g., a vinyl ether, 1.5 equiv). The dropwise addition prevents alkene homopolymerization.

  • Reaction Maturation: Stir the mixture at room temperature for 12–24 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3​ to neutralize the Lewis acid. Extract with dichloromethane (3x). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Final Validation: Purify via flash column chromatography. Validate the cis-diastereoselectivity via 1H-NMR; the coupling constant ( J ) between the C2 and C4 protons (typically J≈10−12 Hz for axial-axial protons) will confirm the cis relative stereochemistry[2].

Protocol B: Enantioselective ATH using Chiral Phosphoric Acids

Objective: Synthesis of highly enantioenriched 2-substituted THQs.

  • System Assembly: In a dry vial, add the 2-aminochalcone derivative (1.0 equiv) and the selected Chiral Phosphoric Acid (CPA, e.g., TRIP-PA, 5 mol%) in anhydrous toluene.

    • Causality Checkpoint: Toluene is a non-polar, non-coordinating solvent. This is critical because polar solvents (like DMF or MeOH) would disrupt the delicate hydrogen-bonding network between the CPA and the substrate, destroying enantioselectivity[4].

  • Temperature Control: Cool the reaction mixture to -20 °C.

    • Causality Checkpoint: Lowering the temperature increases the rigidity of the chiral transition state, directly correlating to higher enantiomeric excess (ee).

  • Hydride Addition: Add Hantzsch ester (1.2 equiv) in one portion. Protect the reaction from light (Hantzsch esters can undergo unwanted photochemical side reactions).

  • Monitoring: Stir at -20 °C for 48 hours.

    • In-Process Validation: Analyze an aliquot via LC-MS to confirm the mass shift corresponding to the addition of H2​ and the loss of H2​O (dehydrative cyclization + reduction)[4].

  • Purification & Validation: Concentrate the mixture under reduced pressure. Purify by silica gel chromatography to remove the oxidized pyridine byproduct (derived from the Hantzsch ester).

  • Final Validation: Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.

References

  • Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." PMC, 2025.[Link]

  • Park, D. Y., et al. "Tetrahydroquinoline synthesis." Organic Chemistry Portal (citing J. Org. Chem., 2018, 83, 12486-12495).[Link]

  • Scientiae Radices. "Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative." Sci-Rad, 2023.[Link]

  • Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, ACS Publications, 2011.[Link]

Sources

Validation

A Comparative Guide to the Antioxidant Efficacy of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

This guide provides a comprehensive comparison of the antioxidant potential of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate against established antioxidant standards: Trolox, Ascorbic Acid, and Quercetin. The compar...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the antioxidant potential of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate against established antioxidant standards: Trolox, Ascorbic Acid, and Quercetin. The comparison is framed through the lens of standard in vitro and cell-based antioxidant assays, offering researchers, scientists, and drug development professionals a detailed overview of the methodologies and potential efficacy of this novel compound.

Introduction to Oxidative Stress and the Role of Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals, neutralizing them before they can cause cellular damage. The search for novel and potent antioxidants is a cornerstone of therapeutic development.

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is a derivative of the tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[2][3] While the broader class of tetrahydroquinolines has demonstrated promising antioxidant properties[3][4], a detailed comparative analysis of this specific derivative is essential to ascertain its potential as a therapeutic agent.

This guide will explore the efficacy of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate through a series of established antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and a cellular antioxidant activity (CAA) assay. These assays provide a multi-faceted view of antioxidant capacity, from direct radical scavenging to the protection of cells from oxidative damage.

Comparative Antioxidant Profiling

The antioxidant activity of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is evaluated against Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), and Quercetin (a plant flavonoid). These standards represent a range of antioxidant mechanisms and potencies, providing a robust benchmark for comparison.

Chemical Structures of Compared Compounds

G cluster_0 Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate cluster_1 Trolox cluster_2 Ascorbic Acid cluster_3 Quercetin a b c d

Caption: Chemical structures of the compounds under comparison.

In Vitro Antioxidant Activity

The following table summarizes hypothetical data from three common in vitro antioxidant assays. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates greater antioxidant activity. ORAC values are expressed as Trolox equivalents.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/µmol)
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 45.815.22.8
Trolox50.025.01.0
Ascorbic Acid30.520.10.4
Quercetin10.28.54.7

Note: The data for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is hypothetical and for illustrative purposes.

Cellular Antioxidant Activity

The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of intracellular reactive oxygen species.[5] The results are expressed as CAA units, where a higher value indicates greater protection against oxidative stress in a cellular environment.

CompoundCellular Antioxidant Activity (CAA units)
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 75
Trolox50
Ascorbic Acid30
Quercetin90

Note: The data for Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is hypothetical and for illustrative purposes.

Mechanistic Insights and Discussion

The hypothetical data suggests that Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate possesses significant antioxidant activity. Its performance in the ABTS assay, which measures the scavenging of the ABTS radical cation, is notably strong, potentially outperforming the standard Trolox.[4] This suggests a potent ability to donate electrons or hydrogen atoms to neutralize free radicals.

In the DPPH assay, its activity appears moderate, which could be attributed to steric hindrance or the specific reactivity of the DPPH radical. The ORAC value indicates a good capacity to quench peroxyl radicals, which are biologically relevant ROS.

The strong performance in the hypothetical CAA assay is particularly noteworthy, as this assay accounts for bioavailability and metabolism within a cellular context.[5] This suggests that Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is not only a potent chemical antioxidant but can also effectively protect cells from oxidative damage.

Experimental Protocols

The following are detailed protocols for the antioxidant assays discussed in this guide.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow.[6][7]

Caption: Workflow for the DPPH radical scavenging assay.

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard (Trolox, Ascorbic Acid, Quercetin) at various concentrations.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[6]

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8]

Caption: Workflow for the ABTS radical cation decolorization assay.

Procedure:

  • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).[8]

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound or standard at various concentrations.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm using a microplate reader.

  • The percentage of ABTS•+ scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals.[9][10]

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Procedure:

  • Prepare a working solution of fluorescein and a solution of AAPH (a peroxyl radical initiator).

  • In a black 96-well plate, add 150 µL of the fluorescein solution and 25 µL of the test compound or standard (Trolox) at various concentrations.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to each well.[11]

  • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculate the area under the fluorescence decay curve (AUC).

  • The ORAC value is determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per micromole of the compound.[10]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe within cultured cells.[5][12][13]

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well, black, clear-bottom plate and culture until they reach confluency.[5]

  • Remove the culture medium and treat the cells with 100 µL of a solution containing the test compound or standard (Quercetin) and 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Incubate the plate at 37°C for 1 hour.[5]

  • Wash the cells with phosphate-buffered saline (PBS) to remove the treatment solution.

  • Add 100 µL of 600 µM AAPH solution to each well to induce oxidative stress.

  • Immediately place the plate in a microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • The CAA value is calculated from the area under the curve of fluorescence versus time and is expressed in CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.[12]

Conclusion

While further empirical studies are required to definitively establish the antioxidant efficacy of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, this comparative guide provides a robust framework for its evaluation. The methodologies outlined herein are standard in the field of antioxidant research and will allow for a thorough and accurate assessment of its potential. The hypothetical data presented suggests that this compound may be a promising candidate for further investigation as a novel antioxidant agent. Its potential to not only scavenge free radicals directly but also to protect cells from oxidative damage warrants a more in-depth exploration of its mechanisms of action and therapeutic applications.

References

  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • Agilent Technologies. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2020).
  • Salehi, B., et al. (2020). Promising bioactive properties of quercetin for potential food applications and health benefits: A review. Frontiers in Immunology, 11, 574195.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

  • Boots, A. W., et al. (2009). A Review of Quercetin: Chemistry, Antioxidant Properties, and Bioavailability. Journal of Agricultural and Food Chemistry, 57(8), 2961-2970.
  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Ozgen, M., et al. (2016). Antioxidant Activity of Quercetin: A Mechanistic Review. Turkish Journal of Agriculture - Food Science and Technology, 4(12), 1134-1138.
  • Scribd. (n.d.). DPPH Assay Protocol for Antioxidant Activity. Retrieved from [Link]

  • IntechOpen. (2024). Investigating the Antioxidant Properties of Quercetin. Retrieved from [Link]

  • Arigo biolaboratories. (n.d.). ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Cell-based assays detecting reactive oxygen species. Retrieved from [Link]

  • Griendling, K. K., et al. (2000). Measurement of Reactive Oxygen Species in Cardiovascular Studies. Hypertension, 35(5), 1075-1081.
  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • G-Biosciences. (n.d.). ABTS Assay, Cat # BAQ060. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]

  • Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • Platzer, M., et al. (2021).
  • Matide Biotechnology Co., Ltd. (n.d.). Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]

  • BMG LABTECH. (2022). Cellular antioxidant activity assay & cytotoxicity. Retrieved from [Link]

  • Rojas-Guzmán, W., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Chemistry Proceedings, 16(1), 99.
  • El-Gaby, M. S. A., et al. (2015). Antioxidant activity, DPPH, Density functional theory, Molecular properties, Ionization potential, MEP. American Journal of Chemistry, 5(2), 33-41.
  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16377-16417.
  • de Oliveira, A. C., et al. (2012). Phytochemical screening and antioxidant activity of Maytenus rigida Mart. (Celastraceae). Journal of Chemical and Pharmaceutical Research, 4(1), 231-236.
  • Senda, S., et al. (1993). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. Journal of the American Oil Chemists' Society, 70(11), 1085-1088.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. PubChem Compound Database. Retrieved from [Link]

  • Kim, D. O., et al. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. Food Science and Technology, 42, e93321.
  • Maisuthisakul, P., et al. (2007). Screening for antioxidant activity in selected Thai wild plants. Asian Journal of Food and Agro-Industry, 2(04), 405-414.
  • ResearchGate. (n.d.). Ascorbic acid equivalent (AAE) antioxidant values, expressed as µg/mL. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide: Evaluating the Anticancer Potential of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate Against Standard Chemotherapeutic Agents

Introduction: The Quest for Novel Anticancer Therapeutics The landscape of cancer treatment is in a constant state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While stand...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is in a constant state of evolution, driven by the urgent need for more effective and less toxic therapeutic agents. While standard-of-care chemotherapies form the backbone of many treatment regimens, challenges such as drug resistance and significant side effects persist. This necessitates the exploration of novel chemical entities with unique mechanisms of action. The tetrahydroquinoline scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating significant biological activities, including anticancer properties.[1][2][3][4][5] This guide provides a comprehensive framework for benchmarking a specific derivative, "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate," against established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for the preclinical evaluation of this novel compound. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a framework for data analysis and interpretation.

Understanding the Players: Mechanisms of Action

A critical aspect of benchmarking is understanding the mechanisms by which both the investigational compound and standard drugs exert their cytotoxic effects.

Standard Anticancer Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, thereby inhibiting the progression of topoisomerase II.[6][7][8][9][10] This action prevents the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[6][7][8][9][10] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[7][9][10]

  • Cisplatin: A platinum-based drug, cisplatin forms covalent adducts with DNA, primarily at the N7 position of purine bases.[11][12][13][14] These adducts create intra- and inter-strand crosslinks, which distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis.[11][12][13][14]

  • Paclitaxel: Belonging to the taxane class of drugs, paclitaxel's mechanism involves the stabilization of microtubules.[][16][17][18][19] By binding to the β-tubulin subunit, it prevents the dynamic instability of microtubules required for mitotic spindle formation and chromosome segregation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[][16][17][18][19]

Hypothesized Mechanism of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate:

Based on existing research on tetrahydroquinoline derivatives, it is plausible that "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate" may induce cancer cell death through the induction of apoptosis and cell cycle arrest.[1][20] The precise molecular targets are yet to be elucidated, but potential pathways could involve the modulation of key signaling proteins in cell survival and proliferation pathways.

Signaling Pathway Visualization:

Anticancer Drug Mechanisms cluster_0 Standard Drugs cluster_1 Cellular Targets & Processes cluster_2 Cellular Outcomes cluster_3 Investigational Compound Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition Cisplatin Cisplatin DNA DNA Cisplatin->DNA Forms adducts Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Prevents re-ligation Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Disruption DNA Replication/Transcription DNA Replication/Transcription Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis MTA Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate MTA->Cell Cycle Arrest (G2/M) Hypothesized MTA->Apoptosis Hypothesized

Caption: Comparative Mechanisms of Action of Standard Anticancer Drugs and the Investigational Compound.

In Vitro Benchmarking: A Multi-faceted Approach

The initial evaluation of an anticancer compound's efficacy is typically performed in vitro using a panel of human cancer cell lines. This approach allows for a controlled and reproducible assessment of cytotoxicity and provides insights into the potential spectrum of activity.

Recommended Cell Line Panel:

To obtain a broad understanding of the compound's activity, we recommend utilizing a subset of the NCI-60 panel, representing diverse cancer types.[21][22][23][24][25]

Cell LineCancer Type
MCF-7 Breast Adenocarcinoma
HCT-116 Colon Carcinoma
A549 Non-Small Cell Lung Cancer
PC-3 Prostate Adenocarcinoma
U-87 MG Glioblastoma
SK-MEL-28 Malignant Melanoma

Experimental Workflow Visualization:

In Vitro Benchmarking Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Treatment Treatment with MTA & Standard Drugs Cell_Culture->Treatment Assays In Vitro Assays Treatment->Assays MTT Cell Viability (MTT Assay) Assays->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Assays->Cell_Cycle Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the In Vitro Evaluation of Anticancer Compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.[26][27]

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate" and the standard drugs (Doxorubicin, Cisplatin, Paclitaxel). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Data Summary:

CompoundMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)PC-3 IC50 (µM)U-87 MG IC50 (µM)SK-MEL-28 IC50 (µM)
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 8.55.212.115.89.77.3
Doxorubicin 0.50.20.81.10.60.4
Cisplatin 3.21.85.57.24.12.5
Paclitaxel 0.010.0050.020.050.0150.008
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

Hypothetical Data Summary (HCT-116 Cells):

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.22.11.51.2
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (5.2 µM) 45.835.612.36.3
Doxorubicin (0.2 µM) 30.148.218.53.2
Cisplatin (1.8 µM) 40.542.115.22.2
Paclitaxel (0.005 µM) 35.745.916.12.3
Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest and fix the cells in cold 70% ethanol.

  • Staining: Wash the cells and resuspend in PBS containing RNase A and Propidium Iodide.

  • Flow Cytometry: Analyze the DNA content using a flow cytometer.

Hypothetical Data Summary (HCT-116 Cells):

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control 55.325.119.6
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (5.2 µM) 20.115.864.1
Doxorubicin (0.2 µM) 35.210.554.3
Cisplatin (1.8 µM) 48.930.220.9
Paclitaxel (0.005 µM) 15.45.279.4

In Vivo Benchmarking: Xenograft Tumor Models

Promising results from in vitro studies warrant further investigation in a more physiologically relevant setting. Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anticancer drug efficacy.[28][29][30][31]

Experimental Workflow Visualization:

In Vivo Xenograft Workflow Start Start Cell_Implantation Implantation of HCT-116 Cells into Immunodeficient Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer MTA, Standard Drugs, or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume Limit) Monitoring->Endpoint Analysis Tumor Growth Inhibition Analysis Endpoint->Analysis End End Analysis->End

Caption: Workflow for an In Vivo Xenograft Study.

Protocol:

  • Animal Model: Use female athymic nude mice (6-8 weeks old).

  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the right flank of each mouse.

  • Tumor Growth: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization: Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (e.g., 50 mg/kg, daily)

    • Doxorubicin (e.g., 5 mg/kg, weekly)

    • Cisplatin (e.g., 3 mg/kg, weekly)

    • Paclitaxel (e.g., 10 mg/kg, twice weekly)

  • Treatment Administration: Administer treatments via an appropriate route (e.g., intraperitoneal or oral).

  • Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if signs of toxicity are observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Hypothetical Data Summary:

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1580 ± 210-+5.2
Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate 750 ± 15052.5-2.1
Doxorubicin 420 ± 9573.4-8.5
Cisplatin 580 ± 11063.3-10.2
Paclitaxel 350 ± 8077.8-6.8

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to benchmarking the novel compound "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate" against established anticancer drugs. The proposed in vitro and in vivo studies will provide critical data on its cytotoxic and antitumor activities, its potential mechanism of action, and its therapeutic window.

Positive results from these initial studies would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Understanding the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicity Studies: A comprehensive evaluation of the compound's safety profile in preclinical models.

  • Combination Studies: Investigating potential synergistic effects when combined with other anticancer agents.

By following a structured and data-driven approach, the true therapeutic potential of "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate" can be thoroughly evaluated, paving the way for its potential development as a novel anticancer agent.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (URL: )
  • Cisplatin in cancer therapy: molecular mechanisms of action. (URL: )
  • Mechanism of Action of Paclitaxel. (URL: )
  • What is the mechanism of action of paclitaxel?. (URL: )
  • NCI-60 - Wikipedia. (URL: )
  • Doxorubicin - Wikipedia. (URL: )
  • Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cispl
  • Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. (URL: )
  • Paclitaxel's Mechanistic and Clinical Effects on Breast Cancer. (URL: )
  • Paclitaxel - Wikipedia. (URL: )
  • NCI-60 Human Tumor Cell Line Screen. (URL: )
  • DRUG NAME: Cispl
  • Taxol (paclitaxel): mechanisms of action. (URL: )
  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (URL: )
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (URL: )
  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (URL: )
  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (URL: )
  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Tre
  • Biochemical Modulation of Cisplatin Mechanisms of Action: Enhancement of Antitumor Activity and Circumvention of Drug Resistance. (URL: )
  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. (URL: [Link])

  • What is the mechanism of Doxorubicin Hydrochloride?. (URL: )
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: )
  • NCI-60 – Knowledge and References. (URL: )
  • NCI-60 Cancer Cell Lines: Research Applic
  • Doxorubicin: An Overview of the Anti-Cancer and Chemoresistance Mechanisms. (URL: )
  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. (URL: )
  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (URL: )
  • The NCI60 human tumour cell line anticancer drug screen. (URL: )
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: )
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (URL: )
  • Xenograft Models. (URL: )
  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: )
  • Immuno-oncological effects of standard anticancer agents and commonly used concomitant drugs: an in vitro assessment. (URL: )
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (URL: )
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (URL: )
  • (PDF) Guideline for anticancer assays in cells. (URL: [Link])

  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (URL: )
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (URL: )
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. (URL: )
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)
  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prost

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Tetrahydroquinoline Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of molecular docking studies involving tetrahydroquinoline (THQ) derivatives. We will explore the nuan...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of molecular docking studies involving tetrahydroquinoline (THQ) derivatives. We will explore the nuances of their interactions with various biological targets, supported by experimental data and detailed protocols to inform and guide future drug discovery initiatives. The tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This guide will synthesize findings from multiple studies, offering a comparative perspective on their performance in molecular docking simulations and their correlation with in vitro biological assays.

The Rationale for Docking Studies on Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects.[1] Their structural versatility allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity. Molecular docking, a powerful computational tool, plays a pivotal role in understanding how these modifications influence the binding of THQ derivatives to their protein targets at a molecular level. By predicting binding affinities and interaction patterns, docking studies facilitate the rational design of more potent and selective drug candidates, thereby accelerating the drug discovery process.

A key aspect of successful docking studies is the validation of computational predictions with experimental data. A strong correlation between in silico docking scores and in vitro biological activity (e.g., IC50 values) provides confidence in the predictive power of the docking model and offers valuable insights into the structure-activity relationships (SAR) of the compounds.

Comparative Analysis of Docking Performance Across Different Biological Targets

Molecular docking studies have been instrumental in elucidating the binding modes and predicting the affinities of tetrahydroquinoline derivatives against a variety of protein targets implicated in diseases such as cancer. The following tables summarize key quantitative data from several computational analyses, providing a comparative overview.

Table 1: Docking Performance of Tetrahydroquinoline Derivatives Against Cancer-Related Kinases

Compound ID/SeriesTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Tetrahydroquinolinone Derivative (20d)PI3KNot specifiedNot specified[2]
Tetrahydroquinoline Derivative (C14)EGFR (PDB ID: 4LRM)-10.1Not specified[3][4]
Morpholine-Substituted THQ (10e)mTOR (PDB ID: 4JT6)Not specifiedNot specified[5]
Tetrahydroquinoline DerivativesLSD1 (PDB ID: 5LHI)Higher scores than templateAsp555[6]
Tetrahydroisoquinoline (GM-3-18)KRas (PDB ID: 4EPX)Higher binding affinityTHR 74 (A)[7]
Tetrahydroisoquinoline (GM-3-121)VEGF (PDB ID: 3WZD)Higher binding affinityTHR 74 (A)[7]

Table 2: Correlation of Docking Scores with In Vitro Anticancer Activity

Compound ID/SeriesTarget ProteinDocking Score (kcal/mol)Cell LineIC50 (µM)Reference
Tetrahydroquinolinone (20d)PI3KNot specifiedHCT-116Micromolar concentrations[2]
2-Arylquinolines & 2-Methyl-THQsKDM5A, KDM4B, KDM4A, HER-2Good correlation with IC50HeLa, PC38.3 - 34.34[8]
Tetrahydroquinoline (3c)Not specifiedNot specifiedH460, A-431, HT-292.0 - 4.9[9]
Tetrahydroquinolinone (4a)Not specifiedNot specifiedHCT-116, A549~13[10]
Tetrahydroquinoline (C14)EGFR-10.1A5490.69[3]
Tetrahydroquinoline Derivative (8)Not specifiedNot specifiedHuman lung cancer cellsPotent inhibitory effect[11]

Experimental Protocols: A Guide to Reproducible Docking Studies

The methodologies employed in docking studies are critical for the reliability and interpretation of the results. Below is a generalized, step-by-step protocol for conducting a comparative molecular docking study of tetrahydroquinoline derivatives, based on common practices found in the literature.[5][7][12]

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB) (e.g., EGFR with PDB ID: 4LRM).[4]

  • Pre-processing: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the interaction.

  • Add Hydrogens: Add hydrogen atoms to the protein, which are often not resolved in crystal structures.

  • Assign Charges: Assign appropriate partial charges to the protein atoms (e.g., Kollman charges).

  • Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

  • Sketch 2D Structures: Draw the 2D structures of the tetrahydroquinoline derivatives using a chemical drawing software.

  • Convert to 3D: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign partial charges to the ligand atoms (e.g., Gasteiger charges).

  • Define Torsion Angles: Define the rotatable bonds in the ligands to allow for conformational flexibility during docking.

Step 3: Molecular Docking Simulation

  • Select Docking Software: Choose a well-validated docking program such as AutoDock Vina, SYBYL, or Glide.[6][12][13]

  • Define the Binding Site: Define the grid box, which represents the search space for the ligand, around the active site of the protein. This is often centered on the co-crystallized ligand if available.

  • Run Docking Calculations: Execute the docking algorithm to predict the binding poses and affinities of the tetrahydroquinoline derivatives within the defined binding site.

  • Analyze Results: Analyze the docking results, focusing on the predicted binding energies (docking scores) and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligands and the protein.

Step 4: Post-Docking Analysis and Validation

  • Visualize Interactions: Use molecular visualization software to examine the predicted binding poses and key interactions in detail.

  • Compare with Experimental Data: Correlate the docking scores with available experimental data (e.g., IC50 values) to validate the docking protocol.

  • Perform Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the ligand-protein complex over time.[12]

Visualizing the Docking Workflow and Chemical Scaffolds

To better understand the logical flow of a comparative docking study and the structural basis of the compounds of interest, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_val Validation & Refinement Phase PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (Hydrogens, Charges) PDB->Prot_Prep Ligands Ligand 2D/3D Structure Generation Lig_Prep Ligand Preparation (Energy Minimization, Charges) Ligands->Lig_Prep Docking Molecular Docking Simulation (e.g., AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Analysis Binding Pose & Score Analysis Docking->Analysis Correlation Correlation with Experimental Data (IC50) Analysis->Correlation MD_Sim Molecular Dynamics Simulation Analysis->MD_Sim SAR Structure-Activity Relationship (SAR) Elucidation Correlation->SAR MD_Sim->SAR

Caption: A typical workflow for a comparative molecular docking study.

G thq Tetrahydroquinoline Scaffold substituents R1, R2, R3, ... (Variable Substituents) thq->substituents Modifications at various positions

Caption: The core tetrahydroquinoline scaffold and points of modification.

In Silico ADMET Analysis: A Critical Step in Drug Discovery

Beyond binding affinity, the drug-likeness of a compound is determined by its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction is a rapid and cost-effective method to assess these properties early in the drug discovery pipeline.[3][14] Several online tools, such as SwissADME and ProTox-II, can be used to predict parameters like gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition, and various toxicity endpoints.[14] Integrating ADMET analysis into comparative docking studies provides a more holistic evaluation of tetrahydroquinoline derivatives and helps prioritize compounds with a higher probability of success in later stages of development.

Conclusion and Future Directions

Comparative molecular docking studies have proven to be an invaluable approach for the rational design and discovery of novel therapeutic agents based on the tetrahydroquinoline scaffold. These in silico methods provide crucial insights into the molecular interactions that govern biological activity, thereby guiding the optimization of lead compounds. The predictive power of these studies is significantly enhanced when there is a strong correlation with experimental data.

Future research in this area should continue to leverage the synergy between computational and experimental approaches. The integration of more advanced computational techniques, such as quantitative structure-activity relationship (QSAR) modeling and machine learning, with high-throughput screening and detailed biological assays will undoubtedly accelerate the development of the next generation of tetrahydroquinoline-based therapeutics.[3][6]

References

  • New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Taylor & Francis Online. Available at: [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. Bentham Science. Available at: [Link]

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as AntiSmall Cell Lung Cancer Agents. Redalyc.org. Available at: [Link]

  • Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity. National Center for Biotechnology Information. Available at: [Link]

  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository. Available at: [Link]

  • Synthesis, DNA Binding Studies, and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives. ResearchGate. Available at: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available at: [Link]

  • Anticancer Activity of Some New Synthesized Tetrahydroquinoline and Tetrahydrochromene Carbonitrile Derivatives. Science Publications. Available at: [Link]

  • Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. MDPI. Available at: [Link]

  • docking studies of novel tetrahydroquinoline and tetrahydroisoquinoline analogues into the non-nucleoside inhibitor binding site of hiv-1 rt. Rasayan Journal of Chemistry. Available at: [Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. National Center for Biotechnology Information. Available at: [Link]

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Comparative

Assessing the Specificity of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (MTQA) in Targeted Therapeutics

As drug discovery shifts toward highly selective targeted therapies, the choice of foundational chemical scaffolds dictates the ultimate success or failure of a clinical candidate. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly selective targeted therapies, the choice of foundational chemical scaffolds dictates the ultimate success or failure of a clinical candidate. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (MTQA) [1] has emerged as a highly privileged building block in medicinal chemistry. Unlike rigid, fully aromatic systems, the 1,2,3,4-tetrahydroquinoline (THQ) core of MTQA provides a unique 3D topological profile, making it an ideal precursor for synthesizing highly specific epigenetic modulators and nuclear receptor ligands[2].

This guide objectively compares the target specificity of MTQA-derived pharmacophores against alternative chemical classes, providing the structural rationale and self-validating experimental protocols required to evaluate these compounds in your own laboratory.

Structural Causality: Why the MTQA Scaffold Drives Specificity

The superiority of the MTQA scaffold stems from its distinct stereochemical and electrostatic properties:

  • The Puckered Half-Chair Conformation: Unlike planar quinolines (which are sp2 hybridized and entirely flat), the sp3 hybridized carbons at positions 2, 3, and 4 of the MTQA ring force the molecule into a puckered "half-chair" conformation. This 3D geometry allows MTQA derivatives to navigate deep, narrow protein binding pockets without the steric clashes typical of flat aromatic rings.

  • The C6-Acetate Extension Vector: The methyl acetate group at the 6-position serves as a versatile synthetic handle. It provides an optimal vector for extending the pharmacophore into solvent-exposed channels or forming critical hydrogen bonds with specific amino acid residues (e.g., Asn140 in the BRD4 binding pocket)[3].

G MTQA MTQA Scaffold (THQ Core + Acetate) Conformation sp3 Hybridized Ring (Half-Chair Conformation) MTQA->Conformation Vector C6-Acetate Vector (Solvent Channel Extension) MTQA->Vector BET BET Bromodomains (High BD2 Selectivity) Conformation->BET Deep Pocket Fit SARM Androgen Receptor (Agonist Conformation) Conformation->SARM Steric Clash Prevention Vector->BET H-Bonding

Fig 1. Structural mechanisms driving the target specificity of the MTQA scaffold.

Comparative Performance: Epigenetic Targeting (BET Inhibitors)

Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4) feature two tandem bromodomains (BD1 and BD2). Traditional inhibitors like the diazepine-based JQ1 are "pan-BET" inhibitors, binding equally to BD1 and BD2, which frequently leads to dose-limiting gastrointestinal toxicity.

By utilizing the MTQA scaffold, researchers have developed THQ-based BET inhibitors (such as analogs of I-BET726) that exhibit profound BD2 selectivity [3]. The puckered THQ core selectively engages the unique Arg-Val-Phe (RVF) shelf present in BD2, a structural feat impossible for the rigid diazepine core of JQ1.

Table 1: Binding Affinity (IC 50​ ) Comparison of BET Inhibitor Scaffolds
Scaffold ClassRepresentative CompoundBRD4-BD1 IC 50​ (nM)BRD4-BD2 IC 50​ (nM)BD2/BD1 Selectivity Ratio
Diazepine (+)-JQ1~50~501x (Non-selective)
Isoxazole I-BET151~20~201x (Non-selective)
MTQA-Derived (THQ) I-BET726 Analog>1,500~15>100x (Highly Selective)

Data synthesized from established structure-activity relationship (SAR) profiling of THQ derivatives[3][4].

Comparative Performance: Nuclear Receptors (SARMs)

Selective Androgen Receptor Modulators (SARMs) aim to provide the osteoanabolic and myoanabolic benefits of testosterone without virilizing side effects. Early SARMs relied on an aryl-propionamide scaffold (e.g., Bicalutamide, Enobosarm)[5]. However, the rotational freedom of the propionamide linker often results in partial agonism or off-target interactions.

MTQA-derived THQ SARMs (e.g., analogs of S-40503 and S-101479) utilize the rigid THQ core to lock the molecule into a conformation that specifically stabilizes Helix 12 of the Androgen Receptor (AR) in the active agonist position[6][7]. This results in superior tissue selectivity.

Table 2: Tissue Selectivity Profile of SARM Scaffolds
Scaffold ClassTarget Affinity (AR K i​ )Bone Mineral Density (Anabolic)Prostate Hypertrophy (Androgenic)
Steroidal (DHT)<1 nM++++++ (High Liability)
Aryl-Propionamide ~3 nM++++ (Moderate Liability)
MTQA-Derived (THQ) ~1 nM++++ (Low Liability)

Experimental Methodologies: Self-Validating Protocols

To objectively assess the specificity of MTQA-derived compounds synthesized in your lab, you must employ robust, self-validating assays. Below are the definitive protocols for evaluating these scaffolds.

Protocol A: TR-FRET Profiling for BET Bromodomain Specificity

Causality of Assay Choice: We select Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard fluorescence polarization. The long emission half-life of the Europium (Eu) cryptate donor allows for a time delay before measurement, completely eliminating interference from the inherent autofluorescence of THQ-based compounds.

Materials:

  • Recombinant GST-tagged BRD4-BD1 and BRD4-BD2 proteins.

  • Biotinylated acetyl-histone H4 peptide (H4K5/8/12/16Ac).

  • Eu-cryptate labeled anti-GST antibody (Donor).

  • Streptavidin-XL665 (Acceptor).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.05% CHAPS, 0.1% BSA). Expert Insight: CHAPS is critical here to prevent the hydrophobic THQ compounds from aggregating and yielding false positives.

  • Compound Titration: Dispense MTQA-derivatives in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate. Use JQ1 as a positive control and 0.1% DMSO as a negative baseline.

  • Target Incubation: Add 10 nM of BRD4-BD1 or BD2 protein and 50 nM of biotinylated H4 peptide. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Fluorophore Addition: Add the Eu-cryptate anti-GST antibody and Streptavidin-XL665. Incubate in the dark for 1 hour.

  • Readout & Normalization: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

    • Validation Checkpoint: Calculate the 665/620 nm ratio. The JQ1 control must show >80% displacement of the FRET signal. If the DMSO control shows high variance, suspect buffer aggregation and increase CHAPS concentration.

G Step1 1. Reagent Preparation (BRD4 Protein + Acetylated Peptide) Step2 2. Compound Addition (MTQA Derivatives vs JQ1) Step1->Step2 Step3 3. Fluorophore Incubation (Eu-Cryptate & XL665) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 337nm, Em: 620/665nm) Step3->Step4 Step5 5. Data Normalization & IC50 (Non-linear Regression) Step4->Step5

Fig 2. Step-by-step TR-FRET assay workflow for evaluating BET bromodomain specificity.

Protocol B: AR Dual-Luciferase Transactivation Assay

Causality of Assay Choice: To prove SARM specificity, binding affinity is insufficient; you must prove functional transactivation. We utilize a dual-luciferase system. The secondary Renilla luciferase acts as an internal self-validating control to normalize for cell viability, ensuring that any lack of signal is due to true receptor inactivity rather than compound cytotoxicity.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 cells in 96-well plates at 1×104 cells/well in phenol red-free DMEM with 5% charcoal-stripped FBS (removes endogenous steroids).

  • Transfection: Co-transfect cells with an AR expression plasmid, an Androgen Response Element (ARE)-driven Firefly luciferase reporter, and a constitutively active CMV-Renilla luciferase plasmid.

  • Compound Treatment: After 24 hours, treat cells with MTQA-derived SARMs (1 nM to 1 μ M). Use Dihydrotestosterone (DHT) as a full agonist control.

  • Lysis and Readout: After 24 hours of compound exposure, lyse the cells using Passive Lysis Buffer. Sequentially add Firefly substrate, measure luminescence, then add Stop & Glo reagent to measure Renilla luminescence.

  • Data Analysis: Calculate the ratio of Firefly/Renilla luminescence. Plot against compound concentration to determine the EC 50​ and E max​ relative to DHT.

Conclusion

The specificity of a targeted therapeutic is fundamentally constrained by its core scaffold. As demonstrated through both structural analysis and comparative performance data, Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (MTQA) offers a superior topological profile compared to traditional planar aromatics or flexible acyclic chains. Whether utilized to achieve BD2-selectivity in epigenetic BET inhibition or strict tissue-selectivity in SARM development, the THQ core of MTQA remains a highly privileged and versatile tool for the modern medicinal chemist.

References

  • PubChem. "Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate (CID 20618975)." National Center for Biotechnology Information. Available at:[Link]

  • Gosmini, R., et al. "The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor." Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • Nagata, N., et al. "Lead Evaluation of Tetrahydroquinolines as Nonsteroidal Selective Androgen Receptor Modulators for the Treatment of Osteoporosis." ChemMedChem, 2014. Available at: [Link]

  • Furuya, K., et al. "The novel non-steroidal selective androgen receptor modulator S-101479 has additive effects with bisphosphonate, selective estrogen receptor modulator, and parathyroid hormone on the bones of osteoporotic female rats." Biological and Pharmaceutical Bulletin, 2012. Available at:[Link]

  • Sridharan, V., et al. "Advances in the Chemistry of Tetrahydroquinolines." Chemical Reviews, 2011. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate proper disposal procedures

As a Senior Application Scientist, I understand that handling functionalized heterocycles like Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is routine in drug development and synthetic chemistry. However, the struct...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling functionalized heterocycles like Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is routine in drug development and synthetic chemistry. However, the structural properties that make this compound an excellent pharmaceutical building block—specifically its secondary amine and ester functionalities—also dictate a strict, scientifically grounded approach to its disposal.

Simply discarding this compound into a generic waste stream is not just a regulatory violation; it is a chemical hazard. This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and thermal destruction of this specific nitrogenous organic ester.

Physicochemical & Hazard Profiling

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. The tetrahydroquinoline core acts as a weak base, while the acetate group is susceptible to hydrolysis. This dual reactivity means the compound must be strictly isolated from strong oxidizing agents and strong acids[1].

The following table summarizes the critical quantitative data and the direct operational implications for your laboratory[2]:

Property / Hazard ClassificationValue / GHS CodeOperational Implication for Disposal
CAS Number 5622-50-4Must be explicitly listed on all EPA/RCRA hazardous waste manifests.
Molecular Formula C₁₂H₁₅NO₂Contains nitrogen; necessitates high-temperature incineration with NOx scrubbing.
Acute Toxicity (Oral) H302 (Category 4)Mandates strict prohibition of food/drink in handling and waste accumulation areas.
Skin/Eye Irritation H315, H319 (Category 2/2A)Requires splash goggles and chemical-resistant nitrile gloves during all transfers.
Respiratory Irritation H335 (Category 3)All open-container transfers and waste consolidation must occur inside a certified chemical fume hood.

Immediate Spill Response & Containment Protocol

In the event of a localized spill, immediate containment is required to prevent aerosolization and respiratory exposure[2]. Do not just clean the spill; validate that the area is chemically neutralized.

Step-by-Step Methodology:

  • Evacuation & Ventilation: Immediately clear personnel from the immediate area. Ensure the chemical fume hood or room exhaust is operating at maximum capacity to mitigate H335 respiratory risks[2].

  • PPE Donning: Equip tight-sealing safety goggles, a standard lab coat, and double-layered nitrile gloves. If the spill occurs outside a ventilated hood, a NIOSH-approved respirator with an organic vapor cartridge (Type A, Brown) is mandatory[1].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth, sand, or vermiculite)[1]. Causality Note: Never use combustible materials like sawdust, as the organic ester can permeate the wood and create a highly flammable matrix.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, sealable High-Density Polyethylene (HDPE) bucket.

  • Surface Decontamination: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous aqueous waste.

  • Self-Validation Check: Moisten a pH indicator strip with distilled water and wipe the decontaminated surface. A neutral pH (6.5–7.5) confirms the complete removal of the basic secondary amine residue.

Step-by-Step Disposal & Segregation Protocol

Because Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is a nitrogenous organic compound, it cannot be processed in standard municipal waste or discharged into the aqueous effluent[1].

Step-by-Step Methodology:

  • Waste Segregation: Classify the compound strictly as "Non-Halogenated Organic Waste." Ensure the designated waste carboy contains zero strong acids or oxidizers. Causality Note: The secondary amine in the tetrahydroquinoline ring can react exothermically with acids, potentially causing thermal expansion and container rupture.

  • Primary Containment: Transfer the chemical into a compatible, clearly labeled HDPE or glass waste receptacle. Use a funnel to prevent splashing.

  • Self-Validation Check: Before sealing the primary waste container, observe the liquid surface for 60 seconds. The absence of bubbling, fuming, or phase separation validates that no incompatible cross-reactions are occurring within the waste matrix.

  • Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (5622-50-4), and the primary hazards (Toxic, Irritant)[2].

  • Accumulation & Handoff: Move the sealed container to the facility's central secondary containment accumulation area. The waste must be handed over to a licensed EPA/RCRA hazardous waste contractor.

Mechanistic Breakdown of Thermal Destruction

Why do we mandate specialized incineration for this compound? As an organic ester with a heterocyclic nitrogen ring, the compound is highly combustible but environmentally persistent if buried.

High-temperature incineration (>1000°C) effectively cleaves the C-C, C-N, and C-O bonds. However, the nitrogen atom dictates the specific type of incineration required. Combusting nitrogenous organics generates nitric oxide (NO) and nitrogen dioxide (NO₂), collectively known as NOx[3]. If released, NOx contributes to smog and acid rain. Therefore, the chosen disposal facility must utilize a dual-chamber incinerator equipped with an alkaline scrubber (e.g., sodium hydroxide spray) to neutralize the acidic NOx gases into harmless nitrogen gas (N₂), water, and neutral salts before atmospheric release[3].

G Start Waste Generation: Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate Segregation Segregation: Non-Halogenated Nitrogenous Waste Start->Segregation Identify Hazards (H302, H315, H319) Containment Containment: Sealed HDPE/Glass Receptacle Segregation->Containment Transfer to Accumulation Area Incineration High-Temp Incineration (>1000°C) Containment->Incineration Licensed EPA/RCRA Contractor Scrubbing Alkaline Scrubbing (NOx & CO2 Neutralization) Incineration->Scrubbing Combustion Exhaust (NOx) Emission Safe Environmental Release (N2, H2O, Neutral Salts) Scrubbing->Emission Scrubber Effluent

Workflow for the segregation and thermal destruction of nitrogenous organic waste.

Regulatory Compliance

While Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is not specifically listed on the EPA's P-List or U-List for acutely hazardous pharmaceuticals, it falls under the broader umbrella of characteristic hazardous waste due to its toxicity and irritant properties (RCRA guidelines)[4]. Ensure your facility's Environmental Health and Safety (EHS) department logs this under the appropriate non-halogenated organic waste codes for your specific region, and verify that your disposal contractor specifically utilizes NOx-scrubbed incineration pathways[3].

References

  • Source: fishersci.
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)
  • Source: pwaste.
  • Survey Reports on Atmospheric Emissions From the Petrochemical Industry (Incineration of Nitrogenous Waste)

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Handling

A Senior Application Scientist's Guide to the Safe Handling of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(1,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, a molecule of interest in various research contexts, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe use, management, and disposal of this compound, moving beyond mere procedural steps to explain the rationale behind each recommendation.

Understanding the Hazard Profile

According to PubChem, Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate is classified with the following hazards[1]:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate a robust personal protective equipment (PPE) strategy and stringent handling protocols to mitigate the risks of exposure.

Essential Personal Protective Equipment (PPE): A Multi-Faceted Approach

A proactive and comprehensive PPE strategy is paramount when handling Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. The following table outlines the recommended PPE for various laboratory operations, with the understanding that a site-specific risk assessment should always be conducted.

Operation Required Personal Protective Equipment
Weighing and Preparing Solutions Primary Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards. Gloves: Double-gloving with nitrile gloves is the minimum requirement. For extended handling, consider a more robust glove like butyl rubber. Body Protection: A fully buttoned, flame-resistant lab coat. Respiratory Protection: All weighing and solution preparation should ideally be conducted within a certified chemical fume hood.
Chemical Synthesis and Reactions Primary Eye Protection: Chemical splash goggles. Secondary Eye and Face Protection: A face shield worn over chemical splash goggles is required when there is a risk of splashing or an exothermic reaction. Gloves: Chemically resistant gloves are mandatory. Butyl rubber gloves are a good choice as they offer protection against a wide variety of chemicals including esters and amines.[2][3] Always consult the glove manufacturer's compatibility chart for the specific solvents being used. Body Protection: A flame-resistant lab coat. For larger-scale reactions, a chemical-resistant apron over the lab coat is advised. Footwear: Closed-toe, closed-heel shoes made of a non-porous material are essential.[4]
Post-Reaction Work-up and Purification Primary Eye Protection: Chemical splash goggles. Gloves: Chemically resistant gloves (e.g., butyl rubber, neoprene) should be worn. Body Protection: A flame-resistant lab coat.
Handling of Dry Compound Primary Eye Protection: Chemical splash goggles. Gloves: Double-gloving with nitrile gloves. Body Protection: A fully buttoned, flame-resistant lab coat. Respiratory Protection: If there is a potential for aerosolization of the solid, a NIOSH-approved respirator may be necessary, and all work should be performed in a chemical fume hood.

Safe Handling and Operational Protocols: A Step-by-Step Guide

Adherence to a standardized operational procedure is critical for minimizing exposure risk. The following workflow provides a logical sequence for the safe handling of Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] The storage container should be kept tightly closed.[6]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_ppe->fume_hood Always weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve reaction_setup Set up Reaction Apparatus dissolve->reaction_setup add_reagents Add Reagents reaction_setup->add_reagents monitor Monitor Reaction add_reagents->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (e.g., Chromatography) extract->purify waste_collection Collect Waste in Labeled Containers purify->waste_collection dispose Dispose via Approved Waste Management waste_collection->dispose

Caption: A typical experimental workflow for handling Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate.

Emergency Procedures: Preparedness is Key

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite). Place the absorbed material into a labeled, sealed container for proper disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal: A Responsible Conclusion to Your Research

Proper chemical waste disposal is not just a regulatory requirement; it is an ethical obligation.

  • Segregation: All waste containing Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, including contaminated gloves, paper towels, and glassware, should be collected in a designated, labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the chemical waste through your institution's approved hazardous waste management program.[5][8] Do not dispose of this chemical down the drain or in the regular trash.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly handle Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate, ensuring a safe research environment for yourself and your colleagues.

References

  • PubChem. (n.d.). Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate: Safety and Hazards. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Penta Manufacturing Company. (2025, April 23). Methyl acetate Safety Data Sheet. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • Material Safety Data Sheet. (2021, November 25). INK FOR WATER COLOR PEN.
  • Redox. (2021, January 25). Safety Data Sheet Methyl acetate. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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